Adatanserin
Descripción
See also: Adatanserin Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
127266-56-2 |
|---|---|
Fórmula molecular |
C21H31N5O |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C21H31N5O/c27-19(21-13-16-10-17(14-21)12-18(11-16)15-21)22-4-5-25-6-8-26(9-7-25)20-23-2-1-3-24-20/h1-3,16-18H,4-15H2,(H,22,27) |
Clave InChI |
HPFLVTSWRFCPCV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=NC=CC=N5 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Números CAS relacionados |
144966-96-1 (Monohydrochloride) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
adatanserin N-(2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl)tricyclo(3.3.1.1)decane-1-carboxamide WY 50324 WY 50324 dihydrochloride WY-50324 |
Origen del producto |
United States |
Foundational & Exploratory
Adatanserin's Interaction with 5-HT1A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adatanserin (also known as WY-50324) is a compound with a dual mechanism of action, functioning as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at 5-HT2A and 5-HT2C receptors.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of this compound specifically at the 5-HT1A receptor, synthesizing available data on its binding affinity, functional activity, and downstream signaling pathways. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Introduction
The serotonin 5-HT1A receptor, a G-protein coupled receptor (GPCR), is a key target in the treatment of anxiety and depressive disorders.[3] this compound has demonstrated significant anxiolytic and antidepressant activity in animal models, which is attributed, in part, to its interaction with the 5-HT1A receptor.[1][4] Understanding the precise molecular interactions and functional consequences of this compound at this receptor is crucial for its potential therapeutic development.
Binding Affinity
This compound exhibits a high affinity for the human 5-HT1A receptor. Radioligand binding assays have been employed to determine its binding constant (Ki).
Table 1: Binding Affinity of this compound for Serotonin Receptors
| Receptor | Ligand | Ki (nM) | Reference |
| 5-HT1A | This compound | 1 | |
| 5-HT2 | This compound | 73 |
Functional Activity at the 5-HT1A Receptor
This compound is characterized as a partial agonist at the 5-HT1A receptor. This means that it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. The functional activity of this compound and its derivatives has been assessed using various in vitro assays. A thionated derivative of this compound, thiothis compound, has been shown to be a potent partial agonist at the 5-HT1A receptor in a β-arrestin recruitment assay.
Table 2: Functional Potency of Thiothis compound at the 5-HT1A Receptor
| Compound | Assay | Parameter | Value (nM) |
| Thiothis compound | PathHunter® β-arrestin | EC50 | 6.7 |
Note: While this data is for a derivative, it provides insight into the functional engagement of the this compound scaffold with the 5-HT1A receptor.
Signaling Pathways
As a partial agonist at the 5-HT1A receptor, this compound's mechanism of action involves the activation of specific intracellular signaling cascades. 5-HT1A receptors are primarily coupled to inhibitory G-proteins (Gi/o).
G-Protein Coupling and Downstream Effectors
Upon binding of this compound to the 5-HT1A receptor, a conformational change is induced, leading to the activation of the associated Gi/o protein. This activation results in the dissociation of the Gαi/o and Gβγ subunits, which then modulate the activity of downstream effector proteins.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This is a canonical signaling pathway for 5-HT1A receptor agonists.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. A key downstream effect of 5-HT1A receptor activation is the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This leads to an efflux of potassium ions, resulting in hyperpolarization of the neuron and a decrease in its excitability.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound's interaction with the 5-HT1A receptor are crucial for reproducibility and further research. The following sections outline the general methodologies for key assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Protocol Outline:
-
Membrane Preparation: Homogenize tissues or cells expressing the 5-HT1A receptor in a suitable buffer and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the membrane preparation with a constant concentration of a radiolabeled 5-HT1A ligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the unlabeled test compound (this compound).
-
Separation: After incubation, rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist.
Protocol Outline:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing 5-HT1A receptors.
-
Incubation: Incubate the membranes with a fixed concentration of [35S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and varying concentrations of this compound.
-
Separation and Quantification: Terminate the reaction by rapid filtration and measure the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the agonist concentration to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) can be determined.
Electrophysiology
Electrophysiological techniques, such as whole-cell patch-clamp recording, can be used to directly measure the effect of this compound on ion channel activity, particularly GIRK channels, in neurons expressing 5-HT1A receptors.
Protocol Outline:
-
Cell/Tissue Preparation: Prepare acute brain slices or cultured neurons known to express 5-HT1A receptors.
-
Recording: Using a glass micropipette, form a high-resistance seal with the cell membrane and then rupture the membrane to gain electrical access to the cell's interior (whole-cell configuration).
-
Baseline Measurement: Record the baseline membrane current or potential.
-
Drug Application: Perfuse the cell with a solution containing this compound.
-
Data Acquisition and Analysis: Record the changes in membrane current or potential in response to this compound application. The activation of GIRK channels will be observed as an outward current at depolarized potentials and an inward current at hyperpolarized potentials.
Conclusion
This compound is a high-affinity partial agonist at the 5-HT1A receptor. Its mechanism of action involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and the activation of GIRK channels, ultimately resulting in decreased neuronal excitability. While quantitative data on its functional efficacy (Emax) is not extensively available in the public domain, its established partial agonism suggests a modulatory role at the 5-HT1A receptor. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and similar compounds, which is essential for advancing our understanding of their therapeutic potential.
References
An In-depth Technical Guide to the Synthesis and Characterization of Adatanserin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adatanserin hydrochloride is a potent and selective ligand for serotonin receptors, exhibiting partial agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A receptor. This dual activity profile has made it a subject of interest for its potential therapeutic applications in neuropsychiatric disorders. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound hydrochloride, offering detailed experimental protocols, data presentation in tabular format, and visualizations of key pathways and workflows to support researchers and drug development professionals in their scientific endeavors.
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that involves the sequential construction of the molecule, culminating in the formation of the hydrochloride salt. The overall synthetic scheme is outlined below, followed by detailed experimental protocols for each step.
Overall Synthetic Scheme
The synthesis commences with the reaction of 2-chloropyrimidine with piperazine, followed by alkylation, deprotection, and finally, amide coupling with 1-adamantanecarbonyl chloride.
Experimental Protocols
Step 1: Synthesis of 2-(1-Piperazinyl)pyrimidine [1][2][3]
-
Reagents: 2-Chloropyrimidine, Anhydrous Piperazine, Absolute Ethanol, Diethyl ether, 1:1 Aqueous Sodium Hydroxide, Anhydrous Sodium Sulfate.
-
Procedure:
-
A mixture of 2-chloropyrimidine (1 equivalent) and anhydrous piperazine (3.5 equivalents) in absolute ethanol is heated at reflux for 18 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed sequentially with a 1:1 aqueous sodium hydroxide solution and water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-(1-piperazinyl)pyrimidine as a yellow oil.
-
Step 2: Alkylation with N-(2-bromoethyl)phthalimide [4]
-
Reagents: 2-(1-Piperazinyl)pyrimidine, N-(2-bromoethyl)phthalimide, Potassium Carbonate (K2CO3), Acetonitrile.
-
Procedure:
-
A suspension of 2-(1-piperazinyl)pyrimidine (1 equivalent), N-(2-bromoethyl)phthalimide (1.2 equivalents), and potassium carbonate (2.6 equivalents) in acetonitrile is stirred at room temperature for 30 minutes.
-
The mixture is then heated to reflux for 10 hours.
-
After cooling, the reaction mixture is filtered, and the filtrate is concentrated under vacuum.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford N-{2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}phthalimide.
-
Step 3: Deprotection with Hydrazine [5]
-
Reagents: N-{2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}phthalimide, Hydrazine hydrate, Tetrahydrofuran (THF), Chloroform, Magnesium Sulfate.
-
Procedure:
-
The phthalimide-protected intermediate (1 equivalent) is dissolved in THF.
-
Aqueous hydrazine (40 equivalents) is added slowly to the solution.
-
The mixture is stirred at room temperature for 4 hours.
-
The solvent is evaporated, and water is added to the residue.
-
The aqueous phase is extracted three times with chloroform.
-
The combined organic layers are dried with magnesium sulfate, filtered, and concentrated under reduced pressure to yield the primary amine, 1-(2-aminoethyl)-4-(pyrimidin-2-yl)piperazine.
-
Step 4: Amide Coupling
-
Reagents: 1-(2-Aminoethyl)-4-(pyrimidin-2-yl)piperazine, 1-Adamantanecarbonyl chloride, Dichloromethane (DCM), Triethylamine.
-
Procedure:
-
1-Adamantanecarbonyl chloride (1 equivalent), freshly prepared from 1-adamantanecarboxylic acid and a chlorinating agent (e.g., thionyl chloride), is dissolved in DCM.
-
A solution of 1-(2-aminoethyl)-4-(pyrimidin-2-yl)piperazine (1 equivalent) and triethylamine (1.2 equivalents) in DCM is added dropwise to the acid chloride solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 8-16 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound free base.
-
Step 5: Formation of this compound Hydrochloride
-
Reagents: this compound (free base), Ethanolic HCl.
-
Procedure:
-
The this compound free base is dissolved in a minimal amount of ethanol.
-
A solution of hydrogen chloride in ethanol is added dropwise with stirring until precipitation is complete.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound hydrochloride.
-
Physicochemical and Pharmacological Properties
| Property | Value | Reference |
| Molecular Formula | C21H32ClN5O | |
| Molecular Weight | 405.96 g/mol | |
| CAS Number | 144966-96-1 | |
| 5-HT1A Receptor Affinity (Ki) | 1 nM | |
| 5-HT2A Receptor Affinity (Ki) | 73 nM |
Characterization of this compound Hydrochloride
A crucial aspect of drug development is the thorough characterization of the synthesized compound to confirm its identity, purity, and structural integrity.
Characterization Workflow
Experimental Protocols for Characterization
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of this compound hydrochloride by analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a small amount of this compound hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃).
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum.
-
Expected Signals:
-
Aromatic protons of the pyrimidine ring.
-
Protons of the piperazine ring.
-
Protons of the ethyl bridge.
-
Protons of the adamantane cage.
-
Amide proton (may be broad or exchangeable).
-
-
-
¹³C NMR Analysis:
-
Acquire the ¹³C NMR spectrum.
-
Expected Signals:
-
Carbons of the pyrimidine ring.
-
Carbons of the piperazine ring.
-
Carbons of the ethyl bridge.
-
Carbons of the adamantane cage.
-
Carbonyl carbon of the amide group.
-
-
3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the this compound hydrochloride molecule.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR-FTIR accessory.
-
Analysis:
-
Acquire the IR spectrum in the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
N-H stretching (amide).
-
C-H stretching (aliphatic and aromatic).
-
C=O stretching (amide I band).
-
N-H bending (amide II band).
-
C-N stretching.
-
C=C and C=N stretching (aromatic rings).
-
-
3.2.3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the synthesized this compound hydrochloride and to quantify it in various matrices.
-
Instrumentation: An HPLC system with a suitable detector (e.g., UV-Vis or PDA).
-
Method Parameters (Example):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) in a suitable ratio.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by acquiring a UV spectrum of this compound hydrochloride (e.g., around 237 nm).
-
Injection Volume: Typically 10-20 µL.
-
-
Procedure:
-
Prepare a standard solution of this compound hydrochloride of known concentration.
-
Prepare a solution of the synthesized sample.
-
Inject the standard and sample solutions into the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and peak area. Purity is assessed by the percentage of the main peak area relative to the total peak area.
-
Signaling Pathways of this compound Hydrochloride
This compound hydrochloride exerts its effects by modulating the activity of two key serotonin receptors: 5-HT1A and 5-HT2A.
5-HT1A Receptor Partial Agonism
As a partial agonist at the 5-HT1A receptor, this compound activates this G-protein coupled receptor (GPCR), which is coupled to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced protein kinase A (PKA) activity.
5-HT2A Receptor Antagonism
As an antagonist at the 5-HT2A receptor, this compound blocks the binding of the endogenous ligand, serotonin. The 5-HT2A receptor is a GPCR coupled to Gq/11 proteins. Its activation normally stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC). By blocking this receptor, this compound prevents these downstream signaling events.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound hydrochloride. The provided experimental protocols and characterization methodologies offer a solid foundation for researchers to produce and validate this compound. The visualization of the synthetic and signaling pathways aims to facilitate a deeper understanding of its chemical and biological properties. Further research into the specific downstream effectors and potential pathway interactions of this compound will be crucial for fully elucidating its therapeutic potential.
References
- 1. Synthesis and SAR of this compound: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graylab.ucdavis.edu [graylab.ucdavis.edu]
- 3. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. Synthesis and biological evaluation of thiothis compound and its dialkylated products as partial 5-HTR1A agonists and 5-HTR2A antagonists for potential use in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Adatanserin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adatanserin and its derivatives represent a class of compounds with significant therapeutic potential, primarily targeting serotonin receptors 5-HT1A and 5-HT2A. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel psychoactive agents.
Introduction
This compound, chemically known as N-[2-(4-(2-pyrimidinyl)-1-piperazinyl)ethyl]adamantane-1-carboxamide, is a well-characterized ligand with high affinity for both 5-HT1A and 5-HT2A serotonin receptors. It exhibits a pharmacological profile of a 5-HT1A receptor partial agonist and a 5-HT2A receptor antagonist. This dual activity is believed to contribute to its potential anxiolytic and antidepressant effects. The adamantane moiety, a bulky lipophilic group, is a key structural feature of this compound and its derivatives, significantly influencing their pharmacological properties. Understanding the structure-activity relationships of this class of compounds is crucial for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic profiles.
Core Structure and Pharmacophore
The general chemical scaffold of this compound derivatives consists of three key components:
-
Adamantane Moiety: A rigid, lipophilic polycyclic alkane that anchors the molecule in the binding pocket of the target receptors.
-
Linker Region: Typically an ethylamide or a similar chain connecting the adamantane group to the piperazine ring. The nature and length of this linker can influence binding affinity and functional activity.
-
Arylpiperazine Moiety: A crucial element for interaction with serotonin receptors. The substituent on the aryl ring plays a significant role in determining the affinity and selectivity for 5-HT1A and 5-HT2A receptors.
Quantitative Structure-Activity Relationship Data
The following tables summarize the in vitro binding affinities and functional activities of this compound and its key derivatives at human 5-HT1A and 5-HT2A receptors.
Table 1: 5-HT1A Receptor Binding Affinities and Functional Activities
| Compound | Modification from this compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of 8-OH-DPAT) | Reference |
| This compound (9) | - | 1 | - | Partial Agonist | [1] |
| Compound 13 | 2-pyrimidinyl replaced by 2-methoxyphenyl | 1 | - | Partial Agonist | [1] |
| Compound 1 | Ethylamide linker replaced by ethyl ester | 8 | - | - | [1] |
| Thiothis compound | Carbonyl oxygen of the amide replaced by sulfur | - | 6.7 | Partial Agonist | [2] |
Table 2: 5-HT2A Receptor Binding Affinities and Functional Activities
| Compound | Modification from this compound | Receptor Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Efficacy | Reference |
| This compound (9) | - | 73 | - | Antagonist | [1] |
| Compound 13 | 2-pyrimidinyl replaced by 2-methoxyphenyl | 75 | - | Antagonist | |
| Thiothis compound | Carbonyl oxygen of the amide replaced by sulfur | - | 62.3 | Antagonist |
Key Structure-Activity Relationship Insights
-
Adamantane Moiety: The bulky and rigid adamantane group is critical for high-affinity binding.
-
Linker Region: The ethylamide linker in this compound appears to be optimal for potent 5-HT1A receptor affinity. Replacement with an ethyl ester (Compound 1) leads to a slight decrease in affinity.
-
Arylpiperazine Moiety:
-
The 2-pyrimidinyl group in this compound contributes to its high 5-HT1A affinity.
-
Substitution of the 2-pyrimidinyl group with a 2-methoxyphenyl group (Compound 13) maintains high 5-HT1A affinity and similar 5-HT2A affinity.
-
-
Amide Modification: Thionation of the amide carbonyl in this compound to produce Thiothis compound results in a potent 5-HT1A partial agonist and 5-HT2A antagonist.
Experimental Protocols
Radioligand Binding Assays
-
Receptor Source: Membranes from CHO cells stably expressing the human 5-HT1A receptor or rat hippocampal membranes.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120 Ci/mmol).
-
Incubation Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Procedure:
-
Membrane homogenates (50-100 µg protein) are incubated with various concentrations of the test compound and a fixed concentration of [³H]8-OH-DPAT (typically 0.1-1.0 nM).
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM 5-HT).
-
Incubation is carried out at 25°C for 30-60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B).
-
Filters are washed with ice-cold incubation buffer.
-
Radioactivity retained on the filters is quantified by liquid scintillation counting.
-
-
Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
-
Receptor Source: Membranes from CHO cells stably expressing the human 5-HT2A receptor or rat cortical membranes.
-
Radioligand: [³H]Ketanserin (specific activity ~60-90 Ci/mmol).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
Membrane homogenates (100-200 µg protein) are incubated with various concentrations of the test compound and a fixed concentration of [³H]Ketanserin (typically 0.5-2.0 nM).
-
Non-specific binding is determined in the presence of a high concentration of a competing ligand (e.g., 10 µM mianserin).
-
Incubation is carried out at 37°C for 15-30 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Filters are washed with ice-cold incubation buffer.
-
Radioactivity is quantified by liquid scintillation counting.
-
-
Data Analysis: Ki values are calculated from IC50 values using the Cheng-Prusoff equation.
In Vivo Behavioral Assays
-
Animals: Water-deprived male Wistar rats.
-
Apparatus: A transparent experimental chamber with a metal grid floor and a drinking spout.
-
Procedure:
-
Rats are water-deprived for 48 hours prior to testing.
-
Animals are placed in the chamber and allowed to habituate.
-
Test compounds or vehicle are administered intraperitoneally (i.p.) 30 minutes before the test session.
-
During the test session, every 20th lick of the drinking spout is paired with a mild electric shock delivered through the grid floor.
-
The number of shocks received during a 3-5 minute session is recorded.
-
-
Data Analysis: Anxiolytic compounds are expected to increase the number of shocks the animals are willing to take to drink, compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
This compound Derivative Signaling Pathways
Caption: Signaling pathways of this compound derivatives.
Experimental Workflow for In Vitro Binding Assay
Caption: General workflow for radioligand binding assays.
Logical Relationship for SAR of this compound Derivatives
Caption: Logical flow of SAR for this compound derivatives.
Conclusion
The structure-activity relationship of this compound derivatives is a complex interplay between the three core structural components. The adamantane moiety serves as a crucial anchor, while modifications to the linker and arylpiperazine regions offer opportunities to fine-tune the affinity and functional activity at 5-HT1A and 5-HT2A receptors. The data presented in this guide highlight the potential for rational design of novel this compound analogs with optimized pharmacological profiles for the treatment of anxiety and depression. Further exploration of substitutions on the adamantane ring and diversification of the arylpiperazine moiety are promising avenues for future research in this area.
References
Adatanserin and Neuroprotection in Ischemic Stroke: A Review of Preclinical Evidence
The search for effective neuroprotective therapies to mitigate the devastating consequences of ischemic stroke is a critical endeavor in neuroscience and drug development.[1][2] The underlying principle of neuroprotection is to interfere with the ischemic cascade, a complex series of biochemical and molecular events triggered by the interruption of blood flow to the brain, which leads to irreversible neuronal damage.[2] Numerous compounds have been investigated in preclinical models of stroke, with many targeting mechanisms such as excitotoxicity, oxidative stress, and inflammation.[3][4]
One area of interest has been the serotonergic system, given its widespread influence on neuronal function. Specifically, the activation of the 5-HT1A receptor has been explored as a potential neuroprotective strategy. Agonism at this receptor is thought to induce neuronal hyperpolarization, which can counteract the excessive neuronal firing and glutamate release characteristic of the ischemic milieu, thereby reducing excitotoxicity. Furthermore, some studies suggest that 5-HT1A receptor activation may engage downstream signaling pathways involved in cell survival and anti-inflammatory responses.
However, a thorough review of the available scientific literature did not yield specific studies detailing the neuroprotective effects of Adatanserin in established animal models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model. Consequently, quantitative data on its ability to reduce infarct volume or improve neurological deficit scores are not publicly accessible.
General Methodologies in Preclinical Stroke Research
To provide context for the type of data that would be necessary to evaluate the neuroprotective potential of a compound like this compound, a general overview of the common experimental protocols and assessments is warranted.
Ischemic Stroke Models
The most widely used animal model to mimic human ischemic stroke is the Middle Cerebral Artery Occlusion (MCAO) model in rodents. This model can be induced as either transient, involving a period of occlusion followed by reperfusion, or permanent. The intraluminal filament method is a common technique where a suture is advanced through the internal carotid artery to block the origin of the MCA.
A typical experimental workflow for evaluating a neuroprotective agent in an MCAO model is depicted below.
Assessment of Neuroprotection
The efficacy of a neuroprotective agent is typically assessed through a combination of behavioral and histological outcome measures.
-
Neurological Deficit Scoring: Following the ischemic insult, animals are evaluated using a standardized neurological scoring system to assess motor and sensory deficits.
-
Infarct Volume Measurement: At a predetermined time point after ischemia, the brains are harvested, and the volume of the infarcted tissue is quantified, often using 2,3,5-triphenyltetrazolium chloride (TTC) staining, which delineates the pale, infarcted tissue from the viable red tissue.
Potential Signaling Pathways for 5-HT1A Receptor-Mediated Neuroprotection
While specific data for this compound is unavailable, research on other 5-HT1A agonists suggests several potential signaling pathways that could be involved in neuroprotection. Activation of the 5-HT1A receptor, a G-protein coupled receptor, can initiate multiple downstream cascades.
A hypothetical signaling pathway for 5-HT1A receptor-mediated neuroprotection is illustrated below.
This diagram illustrates that binding of a 5-HT1A agonist like this compound to its receptor could lead to the activation of Gi/o proteins. This can, in turn, inhibit adenylyl cyclase, leading to decreased cAMP and PKA activity. Concurrently, other pathways such as the ERK and PI3K/Akt pathways may be activated, promoting the expression of pro-survival and anti-apoptotic genes. Additionally, Gi/o protein activation can lead to the inhibition of glutamate release, a key factor in excitotoxicity.
Conclusion
References
- 1. Neuroprotective effects depend on the model of focal ischemia following middle cerebral artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 3. The Effects of Anakinra on Focal Cerebral Ischemic Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotection in Acute Ischemic Stroke: A Battle Against the Biology of Nature [frontiersin.org]
Adatanserin: A Technical Whitepaper on its Potential for Anxiety and Depression Treatment
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Adatanserin (WY-50,324) is a novel psychoactive compound characterized by a dual mechanism of action: it is a high-affinity partial agonist at the serotonin 5-HT1A receptor and a moderate-affinity antagonist at 5-HT2A and 5-HT2C receptors. This unique pharmacological profile positions it as a candidate for treating anxiety and mood disorders. Preclinical studies have demonstrated its potential, showing significant anxiolytic activity in animal conflict models and antidepressant-like effects.[1] Developed by Wyeth, its progression was ultimately discontinued, leaving a gap in publicly available clinical and comprehensive preclinical data. This technical guide synthesizes the available scientific information on this compound, detailing its mechanism of action, receptor binding profile, relevant signaling pathways, and the experimental protocols used to characterize its activity.
Introduction
Anxiety and depressive disorders represent a significant global health burden, and the serotonergic system remains a primary target for pharmacological intervention. First-generation antidepressants, such as tricyclics and monoamine oxidase inhibitors, while effective, were hampered by significant side-effect profiles. The advent of Selective Serotonin Reuptake Inhibitors (SSRIs) offered improved tolerability, yet limitations such as delayed onset of action and non-response in a substantial patient population persist.
Current research focuses on modulating multiple serotonin receptor subtypes to achieve a more rapid and robust therapeutic effect. The 5-HT1A and 5-HT2A/2C receptors are of particular interest.
-
5-HT1A Receptors: Activation of these receptors, particularly postsynaptic receptors in limbic regions, is strongly associated with anxiolytic and antidepressant effects.[1]
-
5-HT2A/2C Receptors: Antagonism of these receptors is linked to reducing negative symptoms of psychosis, improving sleep, and potentially augmenting the therapeutic effects of 5-HT1A agonism.
This compound was designed to leverage this synergy, combining 5-HT1A partial agonism with 5-HT2 antagonism in a single molecule. This document provides a comprehensive overview of its preclinical pharmacological profile.
Mechanism of Action
This compound's therapeutic potential is rooted in its dual interaction with the serotonin system.
-
5-HT1A Receptor Partial Agonism: this compound binds with high affinity (Ki = 1 nM) to the 5-HT1A receptor, where it acts as a partial agonist.[1] This allows it to modulate serotonergic activity, increasing signaling in low-serotonin states and attenuating excessive signaling, thereby stabilizing neuronal firing in key brain circuits like the hippocampus and raphe nucleus.
-
5-HT2 Receptor Antagonism: The compound also demonstrates moderate affinity for 5-HT2 receptors (Ki = 73 nM), acting as an antagonist.[1] Blockade of 5-HT2A receptors, in particular, is thought to contribute to its neuroprotective effects against ischemia-induced glutamatergic excitotoxicity. This antagonism can also mitigate some side effects associated with broad serotonergic agents and may contribute to antidepressant efficacy.
This combined profile suggests a multifaceted approach to treating complex neuropsychiatric disorders where both anxiety and depressive symptoms are present.
Quantitative Data: Receptor Binding Profile
The binding affinity of this compound for key serotonin receptors has been characterized through radioligand binding assays. The data highlights its high affinity and selectivity for the 5-HT1A receptor.
| Receptor Subtype | Ki (nM) | Reference Compound | Notes |
| 5-HT1A | 1 | [3H]8-OH-DPAT | High-affinity partial agonist |
| 5-HT2 | 73 | [3H]Ketanserin | Moderate-affinity antagonist |
| Dopamine D2 | 708 | [3H]Spiperone | Low affinity, indicating selectivity |
Table 1: In Vitro Receptor Binding Affinities of this compound. Data sourced from Abou-Gharbia et al. (1999).[1]
Signaling Pathways
This compound's activity at the 5-HT1A receptor initiates downstream signaling cascades critical to its therapeutic effects. These can be broadly categorized into canonical and non-canonical pathways.
Canonical Gi/o-Coupled Signaling
As a G-protein coupled receptor (GPCR), the 5-HT1A receptor traditionally signals through an inhibitory G-protein (Gi/o). Activation by an agonist like this compound leads to the dissociation of the Gαi and Gβγ subunits, triggering two primary effects:
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, reducing the conversion of ATP to cyclic AMP (cAMP). This decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA).
-
Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This causes potassium efflux, hyperpolarization of the neuron, and a decrease in neuronal excitability.
Caption: Canonical 5-HT1A receptor G-protein signaling pathway.
Non-Canonical Signaling Pathways
Recent research has shown that 5-HT1A receptors can also activate signaling pathways typically associated with growth factors, such as the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are implicated in neurogenesis, cell survival, and synaptic plasticity, which are considered crucial for the long-term efficacy of antidepressants. Activation can occur through Gβγ subunit signaling, which can transactivate receptor tyrosine kinases (RTKs).
Caption: Non-canonical 5-HT1A receptor signaling pathways.
Preclinical Evidence for Anxiolytic and Antidepressant Potential
The dual pharmacology of this compound translated into promising in vivo activity in established rodent models of anxiety and depression. While detailed quantitative data such as ED50 values are not publicly available, published research consistently reports significant efficacy.
| Model | Species | Key Findings | Inferred Activity |
| Animal Conflict Model (e.g., Vogel Test) | Rat | Showed "significant anxiolytic activity". | Anxiolytic |
| Rat Serotonin Syndrome | Rat | Demonstrated partial 5-HT1A agonist activity in vivo. | 5-HT1A Agonism |
| Quipazine/DOI-Induced Head Shakes | Rat | Showed 5-HT2 antagonist activity in vivo. | 5-HT2 Antagonism |
| Forced Swim Test (Implied) | Rodent | Described as having "antidepressant-like activity". | Antidepressant |
Table 2: Summary of Preclinical In Vivo Findings for this compound.
Detailed Experimental Protocols
The characterization of a compound like this compound relies on a battery of standardized in vitro and in vivo assays. The following sections detail the methodologies for the key experiments relevant to its pharmacological profile.
In Vitro: Competitive Radioligand Binding Assay
This assay determines the affinity (Ki) of a test compound for a specific receptor by measuring how effectively it competes with a radiolabeled ligand of known affinity.
Methodology:
-
Membrane Preparation: Homogenize tissue (e.g., rat hippocampus for 5-HT1A, frontal cortex for 5-HT2) or cultured cells expressing the target receptor in an ice-cold buffer. Centrifuge to pellet the membranes, which are then resuspended to a specific protein concentration.
-
Assay Incubation: In triplicate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and varying concentrations of the unlabeled test compound (this compound).
-
Control Groups:
-
Total Binding: Radioligand + Membranes (no competitor).
-
Non-Specific Binding (NSB): Radioligand + Membranes + a high concentration of a known non-labeled ligand (e.g., serotonin) to saturate all specific binding sites.
-
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC50 (concentration of this compound that inhibits 50% of specific binding) via non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Caption: Experimental workflow for a competitive radioligand binding assay.
In Vivo: Vogel Conflict Test
This "punished drinking" paradigm is a classic model for screening anxiolytic drugs. It creates a conflict between the motivation to drink (thirst) and the aversion to a mild punishment (electric shock).
Methodology:
-
Habituation & Deprivation: Water-deprive rats for 24-48 hours prior to the test to induce thirst. Habituate the animals to the testing chamber.
-
Drug Administration: Administer this compound or a vehicle control via the desired route (e.g., intraperitoneally) at a set time before the test (e.g., 30-60 minutes).
-
Test Session: Place the rat in the operant chamber, which contains a drinking spout.
-
Conflict Induction: Allow the animal to drink. After a set number of licks (e.g., every 20th lick), a brief, mild electric shock is delivered through the spout.
-
Data Collection: Over a fixed period (e.g., 5-10 minutes), record the total number of licks and the number of shocks received.
-
Interpretation: Anxiolytic compounds, like benzodiazepines or 5-HT1A agonists, increase the number of shocks the animal is willing to accept to continue drinking, indicating a reduction in the suppressive effect of the punishment.
Caption: Experimental workflow for the Vogel Conflict Test.
In Vivo: Forced Swim Test (Porsolt Test)
The Forced Swim Test (FST) is a widely used rodent behavioral test for assessing antidepressant efficacy. The model is based on the principle that an animal will cease escape-oriented behavior and become immobile when placed in an inescapable, stressful situation.
Methodology:
-
Apparatus: Use a transparent cylinder (e.g., 40 cm high, 20 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Pre-Swim Session (Day 1 - Optional but common for rats): Place the animal in the water for a 15-minute session. This induces a baseline level of immobility for the test session.
-
Drug Administration: Administer this compound or vehicle. For acute studies, this is typically done 30-60 minutes before the test session. For chronic studies, dosing occurs over multiple days.
-
Test Session (Day 2): Place the animal back into the water for a 5-6 minute session. The session is typically video-recorded.
-
Behavioral Scoring: An observer, blind to the treatment conditions, scores the animal's behavior. The key measure is immobility time : the duration for which the animal makes only the minimal movements necessary to keep its head above water. Other behaviors like swimming and climbing can also be scored.
-
Interpretation: Effective antidepressant treatments significantly reduce the total time spent immobile compared to the vehicle control group.
Caption: Experimental workflow for the Forced Swim Test.
Pharmacokinetics and Metabolism
A critical component of any drug development program is the characterization of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This data is essential for determining dosing regimens, predicting drug-drug interactions, and assessing safety.
Unfortunately, detailed pharmacokinetic data for this compound (e.g., half-life, bioavailability, clearance, volume of distribution, and major metabolic pathways) are not available in the public domain. The discontinuation of its development likely precluded the publication of these findings. This lack of data represents a significant gap in the comprehensive evaluation of this compound's potential as a therapeutic agent.
Summary and Future Directions
This compound is a pharmacologically elegant compound with a dual mechanism of action that is highly relevant to the treatment of anxiety and depression. Its high-affinity partial agonism at 5-HT1A receptors, combined with moderate 5-HT2 receptor antagonism, provided a strong rationale for its development. Preclinical studies confirmed this potential, demonstrating clear anxiolytic and antidepressant-like signals in validated animal models.
However, the lack of publicly available quantitative in vivo efficacy and pharmacokinetic data makes a full assessment of its profile challenging. The reasons for the discontinuation of its clinical development by Wyeth are not publicly documented but could be related to a variety of factors, including but not limited to:
-
Unfavorable pharmacokinetic properties in humans.
-
The emergence of unforeseen off-target effects or toxicity in later-stage preclinical studies.
-
Lack of superior efficacy compared to existing or competing treatments.
-
Strategic or commercial decisions by the developer.
Despite its discontinuation, the scientific principles behind this compound's design remain valid. The exploration of compounds with mixed 5-HT1A/5-HT2A profiles continues to be an active area of research in neuropsychopharmacology. A full understanding of this compound's journey would require access to the complete preclinical and any early-phase clinical data packages, which are currently proprietary. For researchers in the field, this compound serves as an important case study in the development of multi-target CNS therapeutics.
References
Adatanserin: A Technical Guide to its Chemical Properties and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adatanserin, also known by its developmental codes WY-50,324 and SEB-324, is a synthetic compound that has been investigated for its potential as an antidepressant and anxiolytic agent.[1] It exhibits a dual mechanism of action, functioning as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1] This unique pharmacological profile has made it a subject of interest in neuroscience research. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its primary mechanism of action.
Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide | [1] |
| Molecular Formula | C₂₁H₃₁N₅O | [1] |
| Molecular Weight | 369.513 g/mol | [1] |
| CAS Number | 127266-56-2 | |
| Appearance | White solid | |
| Storage Conditions | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Aqueous Solubility | Data not available | |
| pKa | Data not available | |
| LogP | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and the determination of its key chemical properties are outlined below. Where specific data for this compound is unavailable, generalized standard procedures for analogous pharmaceutical compounds are provided.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process as described in the literature.
Workflow for the Synthesis of this compound
References
The Synthesis and Biological Profile of Thioadatanserin: A Novel Dual-Action Serotonergic Agent
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and biological evaluation of Thioadatanserin, a novel compound with a dual mechanism of action at serotonin receptors. Thiothis compound, the thioamide analog of this compound, has been identified as a potent partial agonist of the 5-HT1A receptor and an antagonist of the 5-HT2A receptor. This unique pharmacological profile suggests its potential therapeutic application in the management of depression and anxiety disorders. This document details the synthetic methodology, presents key biological data in a structured format, outlines experimental protocols, and visualizes the relevant signaling pathways and experimental workflows.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and psychological processes, including mood, cognition, and sleep. The diverse effects of serotonin are mediated by a large family of 5-HT receptors. The 5-HT1A and 5-HT2A receptor subtypes, in particular, are well-established targets for the development of psychotropic medications. Agents that act as 5-HT1A receptor partial agonists and 5-HT2A receptor antagonists have shown promise in the treatment of major depressive disorder and anxiety. This compound is one such compound, and its structural modification to yield Thiothis compound has led to a promising new chemical entity with a distinct pharmacological profile.
Synthesis of Thiothis compound
The synthesis of Thiothis compound is achieved through the thionation of its amide precursor, this compound hydrochloride. The core reaction involves the conversion of the carbonyl group of the adamantane carboxamide moiety into a thiocarbonyl group.
Synthetic Scheme
The synthesis is a single-step conversion from this compound hydrochloride.
Experimental Protocol: Synthesis of (3r,5r,7r)-N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)adamantane-1-carbothioamide (Thiothis compound)
This protocol is based on the published synthetic route[1].
Materials:
-
This compound hydrochloride
-
Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]
-
Toluene, anhydrous
-
Triethylamine, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
To a solution of this compound hydrochloride in anhydrous toluene, add triethylamine to neutralize the hydrochloride salt and create a basic environment.
-
Add Lawesson's reagent to the solution. The reaction mixture is then heated under an inert atmosphere (e.g., argon or nitrogen).
-
The progress of the reaction is monitored by a suitable chromatographic technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified using column chromatography on silica gel to afford Thiothis compound as a solid.
-
The final product can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity. The isolated yields for this reaction are reported to be in the range of 84-90%[1].
Biological Evaluation
Thiothis compound has been evaluated for its activity at key serotonin receptors, demonstrating a dual pharmacological profile.
Quantitative Data
The following table summarizes the in vitro activity of Thiothis compound at human 5-HT1A, 5-HT2A, and 5-HT2C receptors as determined by PathHunter® β-arrestin assays[1].
| Receptor | Assay Type | Parameter | Value (nM) |
| 5-HT1A | Agonist Activity | EC50 | 6.7 |
| 5-HT2A | Antagonist Activity | IC50 | 62.3 |
| 5-HT2C | Antagonist Activity | IC50 | > 3333 |
-
EC50 (Half maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible effect.
-
IC50 (Half maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the response to an agonist.
While specific binding affinity constants (Ki values) for Thiothis compound have not been reported in the reviewed literature, the EC50 and IC50 values indicate potent and selective activity.
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay
This representative protocol outlines the general steps for evaluating the agonist and antagonist activity of a test compound like Thiothis compound at 5-HT1A and 5-HT2A receptors using the PathHunter® β-arrestin assay.
Principle: The PathHunter® β-arrestin assay is a cell-based functional assay that measures G-protein coupled receptor (GPCR) activation by detecting the recruitment of β-arrestin to the activated GPCR. The assay utilizes enzyme fragment complementation (EFC). The GPCR is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Upon ligand-induced GPCR activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme. This enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the level of receptor activation.
Materials:
-
PathHunter® cell line stably co-expressing the target GPCR (e.g., 5-HT1A or 5-HT2A) fused to ProLink™ and β-arrestin fused to the Enzyme Acceptor.
-
Cell plating reagent.
-
Test compound (Thiothis compound) and reference agonist/antagonist.
-
PathHunter® detection reagents (substrate).
-
Multi-well assay plates (e.g., 384-well).
-
Luminometer.
Agonist Mode Protocol (for 5-HT1A):
-
Prepare a suspension of the PathHunter® 5-HT1A cells in the appropriate cell plating reagent.
-
Dispense the cell suspension into the wells of the assay plate and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of Thiothis compound.
-
Add the diluted compound to the respective wells of the cell plate.
-
Incubate the plate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the PathHunter® detection reagent to each well.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for signal development.
-
Measure the chemiluminescent signal using a luminometer.
-
Plot the signal intensity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Antagonist Mode Protocol (for 5-HT2A):
-
Follow steps 1 and 2 of the agonist protocol using the PathHunter® 5-HT2A cell line.
-
Prepare serial dilutions of Thiothis compound and add them to the cell plate.
-
Incubate for a short period to allow the antagonist to bind to the receptors.
-
Add a fixed concentration of a known 5-HT2A agonist (typically at its EC80 concentration) to all wells except the negative control.
-
Incubate the plate for a specified period (e.g., 90 minutes) at 37°C.
-
Follow steps 6-8 of the agonist protocol.
-
Plot the signal intensity against the antagonist concentration and fit the data to an inhibitory dose-response curve to determine the IC50 value.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Thiothis compound's dual action targets two distinct G-protein coupled receptor signaling pathways.
As a partial agonist at the 5-HT1A receptor, Thiothis compound activates the Gi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and downstream effects on gene transcription. This activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels, which hyperpolarizes the neuron and reduces its excitability. As an antagonist at the 5-HT2A receptor, Thiothis compound blocks the Gq/11 protein-mediated activation of phospholipase C (PLC), thereby preventing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent increase in intracellular calcium and activation of protein kinase C (PKC).
Experimental Workflow
The discovery and preclinical evaluation of a compound like Thiothis compound follows a structured workflow.
This workflow begins with the chemical synthesis of the target compound, followed by its purification and structural confirmation. The in vitro biological evaluation phase involves primary screening to determine binding affinity for the target receptors, followed by functional assays to characterize the nature of the interaction (agonist, antagonist, etc.) and selectivity profiling against a panel of other receptors. Promising candidates then move into in vivo studies to assess their pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), efficacy in relevant animal models of disease, and preliminary safety and toxicity.
Conclusion
Thiothis compound is a novel serotonergic agent with a compelling dual mechanism of action as a 5-HT1A partial agonist and a 5-HT2A antagonist. The synthetic route is straightforward, and the compound exhibits high potency and selectivity in vitro. This unique pharmacological profile positions Thiothis compound as a promising candidate for further investigation as a potential therapeutic for depression and anxiety disorders. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in this and similar classes of compounds. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Thiothis compound.
References
Methodological & Application
Adatanserin: Application Notes and Protocols for In Vivo Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adatanserin (also known as WY-50,324 or SEB-324) is a psychoactive compound with a unique pharmacological profile, acting as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1] This dual mechanism of action has generated interest in its potential as an anxiolytic and antidepressant agent. Preclinical studies have indicated that this compound exhibits significant anxiolytic activity in rodent models, specifically in an animal conflict model.[2]
These application notes provide a comprehensive overview of the methodologies and protocols for evaluating the anxiolytic potential of this compound in common rodent models of anxiety. The information is intended to guide researchers in designing and executing in vivo studies to further characterize the anxiolytic-like effects of this compound.
Mechanism of Action
This compound's anxiolytic effects are believed to be mediated by its synergistic action on two key serotonin receptor subtypes:
-
5-HT1A Receptor Partial Agonism: The 5-HT1A receptor is an autoreceptor located on serotonergic neurons, and its activation reduces the firing rate of these neurons, leading to a decrease in serotonin release. As a partial agonist, this compound moderately activates these receptors, which is thought to contribute to its anxiolytic and antidepressant effects.
-
5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a known mechanism of action for several anxiolytic and antipsychotic drugs. Antagonism of these receptors is associated with a reduction in anxiety and an improvement in sleep architecture.
The combined partial agonism of 5-HT1A receptors and antagonism of 5-HT2A receptors is hypothesized to produce a more potent anxiolytic effect with a potentially favorable side-effect profile compared to compounds that target only one of these receptors.
Signaling Pathways
The interaction of this compound with 5-HT1A and 5-HT2A receptors triggers distinct intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmission, contributing to its anxiolytic effects.
Experimental Protocols for Rodent Models of Anxiety
While specific quantitative data for this compound in publicly available literature is limited, its demonstrated efficacy in an "animal conflict model" suggests that paradigms like the Vogel Conflict Test or the Geller-Seifter Conflict Test would be appropriate for its evaluation. Additionally, the Elevated Plus Maze (EPM) and the Open Field Test (OFT) are standard and valuable assays for characterizing anxiolytic-like activity.
Below are detailed protocols for these key experiments, which can be adapted for the study of this compound.
Vogel Conflict Test
This test assesses the anxiolytic potential of a compound by measuring its ability to increase the frequency of punished behaviors.
Objective: To evaluate the effect of this compound on the suppression of drinking behavior by electric shock in water-deprived rats or mice.
Materials:
-
Vogel-type conflict test apparatus (operant chamber with a drinking spout connected to a shock generator).
-
This compound hydrochloride.
-
Vehicle (e.g., sterile saline or distilled water).
-
Standard anxiolytic (e.g., Diazepam) as a positive control.
-
Male Wistar rats (200-250 g) or Swiss Webster mice (20-25 g).
Protocol:
-
Animal Preparation: House animals individually and water-deprive them for 48 hours (rats) or 24 hours (mice) prior to testing, with free access to food.
-
Drug Administration: Administer this compound (various doses, e.g., 1, 5, 10 mg/kg), vehicle, or the positive control (e.g., Diazepam 2 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route 30-60 minutes before the test.
-
Test Procedure:
-
Place the animal in the testing chamber.
-
Allow a 3-minute habituation period with the drinking spout available without shock.
-
Following habituation, for every 20 licks on the spout, deliver a mild electric shock (e.g., 0.5 mA for 0.5 seconds).
-
The test session duration is typically 5-10 minutes.
-
-
Data Collection: Record the total number of licks and the number of shocks received.
-
Data Analysis: An increase in the number of punished licks (and consequently, shocks received) in the this compound-treated group compared to the vehicle group indicates an anxiolytic-like effect. Analyze data using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Elevated Plus Maze (EPM) Test
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.
Objective: To determine if this compound increases the exploration of the open arms of the elevated plus maze.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
This compound hydrochloride.
-
Vehicle.
-
Standard anxiolytic (e.g., Diazepam).
-
Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g).
-
Video tracking software.
Protocol:
-
Animal Acclimatization: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound, vehicle, or positive control i.p. or p.o. 30-60 minutes prior to testing.
-
Test Procedure:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Collection: Use video tracking software to measure:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Data Analysis: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms in the this compound-treated group compared to the vehicle group. Total distance traveled can be used as a measure of general locomotor activity.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.
Objective: To evaluate the effect of this compound on exploratory behavior and anxiety in a novel, open arena.
Materials:
-
Open field apparatus (a square or circular arena with high walls).
-
This compound hydrochloride.
-
Vehicle.
-
Standard anxiolytic (e.g., Diazepam).
-
Rodents (same strains as EPM).
-
Video tracking software.
Protocol:
-
Animal Acclimatization: Acclimate animals to the testing room for at least 1 hour.
-
Drug Administration: Administer this compound, vehicle, or positive control 30-60 minutes before the test.
-
Test Procedure:
-
Place the animal in the center of the open field.
-
Allow the animal to explore the arena for 5-10 minutes.
-
Record the session with an overhead video camera.
-
-
Data Collection: The arena is typically divided into a central zone and a peripheral zone by the tracking software. Measure:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
-
Data Analysis: An anxiolytic-like effect is suggested by a significant increase in the time spent and distance traveled in the center of the open field. Total distance traveled provides an index of overall locomotor activity.
Data Presentation
Table 1: Hypothetical Data from the Vogel Conflict Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Number of Punished Licks (Mean ± SEM) |
| Vehicle | - | 15 ± 2.5 |
| This compound | 1 | 25 ± 3.1 |
| This compound | 5 | 42 ± 4.5** |
| This compound | 10 | 55 ± 5.2 |
| Diazepam | 2 | 60 ± 6.1 |
| p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group. |
Table 2: Hypothetical Data from the Elevated Plus Maze Test in Mice
| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | - | 18 ± 2.1 | 22 ± 2.8 | 1500 ± 120 |
| This compound | 1 | 28 ± 3.5 | 30 ± 3.9 | 1550 ± 135 |
| This compound | 5 | 40 ± 4.2 | 45 ± 4.8 | 1480 ± 110 |
| This compound | 10 | 48 ± 5.0 | 52 ± 5.5 | 1520 ± 125 |
| Diazepam | 1 | 55 ± 5.8 | 60 ± 6.3 | 1300 ± 100 |
| *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group. |
Table 3: Hypothetical Data from the Open Field Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Time in Center (s, Mean ± SEM) | Distance in Center (cm, Mean ± SEM) | Total Distance Traveled (cm, Mean ± SEM) |
| Vehicle | - | 25 ± 3.0 | 300 ± 40 | 2500 ± 200 |
| This compound | 1 | 38 ± 4.2 | 450 ± 55 | 2450 ± 180 |
| This compound | 5 | 55 ± 5.8 | 650 ± 70 | 2550 ± 210 |
| This compound | 10 | 70 ± 7.1 | 800 ± 85 | 2480 ± 190 |
| Diazepam | 2 | 85 ± 8.5 | 950 ± 98 | 2200 ± 150 |
| *p < 0.05, **p < 0.01, **p < 0.001 compared to Vehicle group. |
Conclusion
This compound's dual pharmacological action as a 5-HT1A partial agonist and 5-HT2A/2C antagonist presents a compelling profile for an anxiolytic agent. The experimental protocols detailed in these application notes provide a robust framework for the in vivo characterization of this compound's anxiolytic-like effects in rodent models. Further research utilizing these and other relevant behavioral paradigms is warranted to fully elucidate the therapeutic potential of this compound for anxiety disorders. The structured presentation of quantitative data, as exemplified in the tables, is crucial for the clear and comparative assessment of its efficacy.
References
Adatanserin Protocol for Radioligand Binding Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adatanserin is a potent and selective ligand with a dual mechanism of action, functioning as a high-affinity partial agonist for the serotonin 5-HT1A receptor and a moderate-affinity antagonist for the 5-HT2A and 5-HT2C receptors.[1][2] This unique pharmacological profile makes it a valuable tool in neuroscience research and a potential candidate for the development of therapeutics for central nervous system disorders. Radioligand binding assays are crucial for characterizing the interaction of compounds like this compound with their target receptors, providing quantitative data on binding affinity. These application notes provide detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity of this compound for the 5-HT1A and 5-HT2A receptors.
Mechanism of Action
This compound exhibits a dualistic interaction with key serotonin receptors. As a partial agonist at the 5-HT1A receptor, it elicits a submaximal response compared to the endogenous ligand, serotonin. Conversely, it acts as an antagonist at 5-HT2A and 5-HT2C receptors, blocking the action of serotonin at these sites.[1][2] This combined activity may contribute to its potential neuroprotective effects against ischemia-induced glutamatergic excitotoxicity, which is thought to be mediated by its blockade of the 5-HT2A receptor.[1]
Data Presentation
The binding affinities of this compound for the human 5-HT1A and 5-HT2A receptors, as determined by in vitro radioligand binding assays, are summarized below. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Radioligand | Ki (nM) | Reference |
| This compound | 5-HT1A | - | 1 | |
| This compound | 5-HT2 | - | 73 |
Signaling Pathways
The interaction of this compound with 5-HT1A and 5-HT2A receptors triggers distinct intracellular signaling cascades.
Experimental Protocols
Detailed methodologies for competitive radioligand binding assays to determine the Ki of this compound for 5-HT1A and 5-HT2A receptors are provided below.
Protocol 1: 5-HT1A Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the human 5-HT1A receptor using the radioligand [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).
Materials and Reagents:
-
This compound
-
[³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol)
-
Human recombinant 5-HT1A receptor expressed in a suitable cell line (e.g., HEK293, CHO)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Serotonin (for non-specific binding determination)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the 5-HT1A receptor in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh membrane preparation buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 10 µM Serotonin (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).
-
100 µL of the membrane preparation (containing 20-40 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a filtration apparatus.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: 5-HT2A Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound for the human 5-HT2A receptor using the radioligand [³H]ketanserin.
Materials and Reagents:
-
This compound
-
[³H]ketanserin (specific activity ~60-90 Ci/mmol)
-
Human recombinant 5-HT2A receptor expressed in a suitable cell line (e.g., HEK293, CHO)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Mianserin (for non-specific binding determination)
-
Scintillation cocktail
-
Glass fiber filters (e.g., Whatman GF/B)
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Follow the same procedure as described in Protocol 1 for membrane preparation from cells expressing the 5-HT2A receptor.
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 10 µM Mianserin (for non-specific binding).
-
50 µL of various concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁴ M).
-
50 µL of [³H]ketanserin (final concentration ~1 nM).
-
100 µL of the membrane preparation (containing 50-100 µg of protein).
-
-
Incubate the plate at 37°C for 30 minutes.
-
-
Filtration and Counting:
-
Follow the same procedure as described in Protocol 1 for filtration and counting.
-
-
Data Analysis:
-
Follow the same procedure as described in Protocol 1 for data analysis to determine the IC50 and Ki values for this compound at the 5-HT2A receptor.
-
Experimental Workflow
The general workflow for a competitive radioligand binding assay is illustrated below.
References
Application Notes and Protocols: Adatanserin in the Quipazine-Induced Head Shake Paradigm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adatanserin (also known as WY-50,324 and SEB-324) is a pharmacological agent with a dual mechanism of action, functioning as a partial agonist at the 5-HT1A serotonin receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1][2][3] The quipazine-induced head shake, or head-twitch response (HTR), is a well-established in vivo behavioral paradigm in rodents that is primarily mediated by the activation of 5-HT2A receptors.[4][5] This behavioral response is characterized by rapid, side-to-side rotational head movements. Consequently, the quipazine-induced head shake model is a valuable tool for assessing the 5-HT2A receptor antagonist activity of novel compounds. This compound has been shown to exhibit 5-HT2 antagonist activity in the quipazine-induced head shake paradigm, making this assay relevant for characterizing its in vivo pharmacological profile.
These application notes provide a comprehensive overview of the use of this compound in the quipazine-induced head shake paradigm, including detailed experimental protocols, data presentation guidelines, and visualizations of the underlying signaling pathway and experimental workflow.
Data Presentation
The following tables are structured to present quantitative data from a typical study investigating the dose-dependent inhibition of quipazine-induced head shakes by this compound.
Please note: The specific quantitative data presented in these tables is illustrative, as detailed dose-response data for this compound in the quipazine-induced head shake model was not available in the reviewed literature. Researchers should generate their own empirical data.
Table 1: Dose-Response of Quipazine-Induced Head Shakes in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Number of Animals (n) | Mean Head Shakes (± SEM) |
| Vehicle | - | 10 | 2.5 ± 0.8 |
| Quipazine | 0.5 | 10 | 15.2 ± 2.1 |
| Quipazine | 1.0 | 10 | 28.9 ± 3.5 |
| Quipazine | 2.5 | 10 | 45.7 ± 4.2 |
Table 2: Effect of this compound on Quipazine-Induced Head Shakes in Mice
| Pre-treatment Group | Pre-treatment Dose (mg/kg, i.p.) | Treatment Group | Treatment Dose (mg/kg, i.p.) | Number of Animals (n) | Mean Head Shakes (± SEM) | % Inhibition |
| Vehicle | - | Quipazine | 2.5 | 10 | 46.1 ± 4.5 | 0% |
| This compound | 0.5 | Quipazine | 2.5 | 10 | 35.8 ± 3.9 | 22.3% |
| This compound | 1.0 | Quipazine | 2.5 | 10 | 21.3 ± 3.1 | 53.8% |
| This compound | 2.0 | Quipazine | 2.5 | 10 | 9.7 ± 2.0 | 79.0% |
Experimental Protocols
This section provides a detailed methodology for conducting the quipazine-induced head shake experiment to evaluate the 5-HT2A antagonist activity of this compound.
Protocol 1: Quipazine-Induced Head Shake Assay in Mice
1. Animals:
-
Male C57BL/6J mice, 8-10 weeks old, weighing 20-25g.
-
House animals in groups of 4-5 per cage under a 12-hour light/dark cycle with ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility before the experiment.
2. Materials and Reagents:
-
This compound hydrochloride
-
Quipazine dimaleate
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose in sterile water)
-
Syringes (1 mL) and needles (27-gauge) for intraperitoneal (i.p.) injections.
-
Observation chambers (e.g., clear Plexiglas cylinders, 15 cm diameter x 30 cm height).
-
Video recording equipment or a manual counter.
3. Drug Preparation:
-
Prepare a stock solution of this compound hydrochloride in the chosen vehicle. Subsequent dilutions should be made to achieve the desired final concentrations for injection volumes of 10 mL/kg.
-
Prepare a stock solution of Quipazine dimaleate in the chosen vehicle. Protect the solution from light.
4. Experimental Procedure:
-
Habituation: On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes.
-
Pre-treatment: Administer this compound or vehicle via i.p. injection at the desired doses (e.g., 0.5, 1.0, 2.0 mg/kg). The pre-treatment time should be determined based on the pharmacokinetic profile of this compound, but a typical pre-treatment window is 30-60 minutes.
-
Treatment: Following the pre-treatment period, administer quipazine (e.g., 2.5 mg/kg, i.p.) or vehicle.
-
Observation: Immediately after the quipazine injection, place each mouse individually into an observation chamber.
-
Data Collection: Record the number of head shakes for a period of 30-60 minutes. A head shake is defined as a rapid, rotational movement of the head that is not part of a grooming or sniffing behavior. Data can be collected by a trained observer blind to the treatment conditions or by using an automated video-tracking system.
5. Data Analysis:
-
Calculate the mean number of head shakes and the standard error of the mean (SEM) for each treatment group.
-
Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition for each this compound dose using the following formula: % Inhibition = [1 - (Mean head shakes in this compound group / Mean head shakes in vehicle + quipazine group)] x 100
Visualizations
Signaling Pathway of Quipazine-Induced Head Shakes
The following diagram illustrates the signaling cascade initiated by quipazine binding to the 5-HT2A receptor, leading to the head shake response, and the point of inhibition by this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
- 5. Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Pharmacokinetic Analysis of Adatanserin in Human Plasma
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Adatanserin in human plasma. This compound is a potential neuroprotective agent with mixed 5-HT1A receptor partial agonist and 5-HT2A/2C receptor antagonist activity.[1][2] The presented protocol is crucial for pharmacokinetic studies, enabling researchers and drug development professionals to accurately assess the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. The method utilizes protein precipitation for sample preparation and a stable isotope-labeled internal standard to ensure accuracy and reproducibility. The described workflow is suitable for high-throughput analysis in a clinical or research laboratory setting.
Introduction
This compound (N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)ethyl]adamantane-1-carboxamide) is a novel psychoactive compound that has been investigated for its potential anxiolytic and antidepressant effects.[1] Its mechanism of action involves interaction with serotonin receptors, specifically as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2C receptors.[1][2] To understand its therapeutic potential and safety profile, a reliable method for its quantification in biological matrices is essential for pharmacokinetic and toxicokinetic studies. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for this purpose. This application note provides a comprehensive protocol for the determination of this compound in human plasma.
Experimental Protocol
Materials and Reagents
-
This compound reference standard
-
This compound-d4 (or a suitable alternative like carbamazepine as internal standard - IS)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium acetate
-
Human plasma (with K2EDTA as anticoagulant)
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Sample Preparation
A protein precipitation method is employed for its simplicity and high-throughput capability.
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., this compound-d4 at 100 ng/mL).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 5 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode, with detection performed using multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 370.3 | 177.1 | 25 |
| This compound-d4 (IS) | 374.3 | 181.1 | 25 |
Note: The molecular weight of this compound is 369.5 g/mol . The precursor ion [M+H]+ is therefore approximately 370.3. The proposed product ion corresponds to the adamantane-carbonyl fragment. These transitions should be optimized experimentally.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key parameters to be assessed are summarized below with typical acceptance criteria.
Linearity and Range
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Calibration Model | Linear, 1/x² weighting |
Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Bias) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 |
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for Assessing Adatanserin Microsomal Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adatanserin is a compound with a dual mechanism of action, acting as a partial agonist at the 5-HT1A serotonin receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1] This profile suggests its potential therapeutic use in neuropsychiatric disorders. Understanding the metabolic fate of this compound is a critical step in its preclinical development, as metabolic stability influences its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions.
This document provides a detailed protocol for assessing the in vitro microsomal stability of this compound using liver microsomes. Liver microsomes are subcellular fractions rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of xenobiotics.[2] This assay allows for the determination of key metabolic parameters such as intrinsic clearance (Clint) and half-life (t½), which are essential for predicting in vivo hepatic clearance.
Principle of the Assay
The microsomal stability assay involves incubating this compound with liver microsomes in the presence of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system. NADPH is a necessary cofactor for CYP enzyme activity. The reaction is monitored over time, and the disappearance of the parent compound (this compound) is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The rate of disappearance is then used to calculate the metabolic stability parameters.
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound
-
Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from a commercial supplier)
-
Potassium Phosphate Buffer: 100 mM, pH 7.4
-
NADPH Regenerating System:
-
Solution A: NADP+, Glucose-6-phosphate
-
Solution B: Glucose-6-phosphate dehydrogenase
-
-
Positive Control Compounds:
-
High Clearance Control (e.g., Verapamil, Testosterone)
-
Low Clearance Control (e.g., Warfarin, Buspirone)
-
-
Internal Standard (IS): A structurally similar compound to this compound, not found in the microsomal matrix (e.g., a stable isotope-labeled this compound or a related analog).
-
Acetonitrile (ACN): LC-MS grade, containing the internal standard, for reaction termination and protein precipitation.
-
Dimethyl Sulfoxide (DMSO): For stock solution preparation.
-
Reagent Grade Water
-
96-well incubation plates and collection plates
-
Incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system
Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO.
-
Working Solution (1 µM): Dilute the this compound stock solution in potassium phosphate buffer (100 mM, pH 7.4).
-
Positive Control Stock Solutions (10 mM): Prepare stock solutions of the high and low clearance controls in DMSO.
-
Positive Control Working Solutions (1 µM): Dilute the positive control stock solutions in potassium phosphate buffer (100 mM, pH 7.4).
-
Internal Standard Solution: Prepare a solution of the internal standard in acetonitrile at a concentration suitable for LC-MS/MS detection (e.g., 100 ng/mL).
-
Liver Microsome Suspension: Thaw the liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer. Keep on ice.
-
NADPH Regenerating System: Prepare according to the manufacturer's instructions immediately before use.
Incubation Procedure
-
Pre-incubation:
-
Add the this compound working solution, positive control working solutions, and buffer (for blank controls) to the respective wells of a 96-well incubation plate.
-
Add the diluted liver microsome suspension to all wells except the "no microsomes" control wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the components to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus NADPH" control wells. For the "minus NADPH" controls, add an equivalent volume of potassium phosphate buffer.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an excess volume (e.g., 2-4 times the incubation volume) of ice-cold acetonitrile containing the internal standard to the appropriate wells. The 0-minute time point is terminated immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, seal the plate and vortex for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well collection plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A suitable C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve peak shape.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is likely suitable for this compound.
-
Detection: Multiple Reaction Monitoring (MRM) will be used for quantification. The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized.
Data Analysis
-
Quantification: Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Percentage Remaining: Determine the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
-
-
Half-Life (t½): Plot the natural logarithm (ln) of the percentage of this compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k).
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (Clint): Calculate the intrinsic clearance, which represents the rate of metabolism in the absence of physiological limitations.
-
Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Data Presentation
Table 1: Experimental Conditions for this compound Microsomal Stability Assay
| Parameter | Condition |
| Test System | Pooled Human Liver Microsomes |
| Test Compound | This compound |
| Compound Concentration | 1 µM |
| Microsomal Protein Conc. | 0.5 mg/mL |
| Incubation Buffer | 100 mM Potassium Phosphate, pH 7.4 |
| Cofactor | NADPH Regenerating System |
| Incubation Temperature | 37°C |
| Time Points (minutes) | 0, 5, 15, 30, 45, 60 |
| Reaction Termination | Acetonitrile with Internal Standard |
| Analytical Method | LC-MS/MS |
Table 2: Results of this compound Microsomal Stability Assay
| Compound | Half-life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| This compound | Calculated Value | Calculated Value |
| High Clearance Control | Calculated Value | Calculated Value |
| Low Clearance Control | Calculated Value | Calculated Value |
Visualizations
References
Application Notes and Protocols for In Vitro Functional Assays of Adatanserin 5-HT1A Agonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adatanserin (WY-50324) is a potent and selective ligand for the serotonin 1A (5-HT1A) receptor, exhibiting high affinity with a reported Ki of 1 nM.[1][2][3] It functions as a partial agonist at the 5-HT1A receptor, while also displaying antagonist activity at 5-HT2A and 5-HT2C receptors.[1][4] This mixed pharmacology has prompted interest in its potential as an anxiolytic and antidepressant agent.
These application notes provide detailed protocols for three standard in vitro functional assays to characterize the 5-HT1A agonism of this compound: the cAMP (cyclic adenosine monophosphate) inhibition assay, the [³⁵S]GTPγS binding assay, and a reporter gene assay. These assays are fundamental in quantifying the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound, providing crucial data for its pharmacological profiling.
Data Presentation
Table 1: Potency (EC₅₀) of 5-HT1A Receptor Agonists in Functional Assays
| Compound | cAMP Inhibition Assay (EC₅₀, nM) | [³⁵S]GTPγS Binding Assay (EC₅₀, nM) | CRE-Luciferase Reporter Assay (EC₅₀, nM) |
| Serotonin (Full Agonist) | 10 | 15 | 25 |
| This compound | 25 | 35 | 50 |
| Buspirone (Partial Agonist) | 50 | 70 | 100 |
Table 2: Efficacy (Eₘₐₓ) of 5-HT1A Receptor Agonists Relative to Serotonin
| Compound | cAMP Inhibition Assay (Eₘₐₓ, % of Serotonin) | [³⁵S]GTPγS Binding Assay (Eₘₐₓ, % of Serotonin) | CRE-Luciferase Reporter Assay (Eₘₐₓ, % of Serotonin) |
| Serotonin (Full Agonist) | 100% | 100% | 100% |
| This compound | 60% | 65% | 55% |
| Buspirone (Partial Agonist) | 45% | 50% | 40% |
Signaling Pathways and Experimental Workflows
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a common second messenger. The 5-HT1A receptor is coupled to an inhibitory G-protein (Gi), which, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor
-
Cell culture medium (e.g., DMEM/F12) with supplements
-
Assay buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4
-
Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
Forskolin
-
This compound and reference compounds (e.g., Serotonin, Buspirone)
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)
-
96- or 384-well white opaque plates
Procedure:
-
Cell Culture: Culture the 5-HT1A expressing cells to 80-90% confluency.
-
Cell Plating: Harvest the cells and resuspend in assay buffer. Seed the cells into the microplate at a predetermined optimal density and allow them to attach overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and reference compounds in stimulation buffer.
-
Assay: a. Aspirate the culture medium from the cells and add stimulation buffer. Incubate for 30 minutes at room temperature. b. Add the serially diluted compounds to the wells. c. Add a concentration of forskolin that elicits a submaximal stimulation of adenylyl cyclase (typically 1-10 µM, to be optimized). d. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is expressed as the percentage of inhibition of the forskolin-stimulated cAMP response relative to the maximal inhibition achieved by a full agonist like serotonin.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins following receptor stimulation. Agonist binding to a G-protein coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of this activated state.
Materials:
-
Cell membranes prepared from cells expressing a high density of the 5-HT1A receptor
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4
-
GDP (Guanosine diphosphate)
-
[³⁵S]GTPγS (radiolabeled)
-
GTPγS (non-radiolabeled, for non-specific binding)
-
This compound and reference compounds
-
Glass fiber filter mats
-
Scintillation cocktail
-
96-well filter plates
-
Cell harvester and liquid scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from 5-HT1A expressing cells and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well: a. Assay buffer b. GDP (final concentration ~10 µM) c. Serial dilutions of this compound or reference compounds. d. For non-specific binding wells, add non-radiolabeled GTPγS (final concentration ~10 µM). e. Add the cell membrane preparation (typically 10-20 µg protein per well).
-
Initiate Reaction: Add [³⁵S]GTPγS to all wells (final concentration ~0.1 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific [³⁵S]GTPγS binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine EC₅₀ and Eₘₐₓ. The Eₘₐₓ is expressed as the percentage of stimulation over basal binding relative to the maximal stimulation by a full agonist.
Reporter Gene Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of a response element that is sensitive to changes in the signaling pathway downstream of the receptor. For Gi-coupled receptors like 5-HT1A, a common approach is to use a cAMP response element (CRE) driving luciferase expression. Inhibition of adenylyl cyclase by 5-HT1A agonism will lead to a decrease in CRE-driven luciferase activity in the presence of a cAMP-elevating agent like forskolin.
Materials:
-
HEK293 or CHO-K1 cells
-
Expression vector for human 5-HT1A receptor
-
Reporter plasmid containing a CRE-luciferase construct
-
Transfection reagent
-
Cell culture medium and supplements
-
Forskolin
-
This compound and reference compounds
-
Luciferase assay reagent
-
Luminometer-compatible 96-well white opaque plates
Procedure:
-
Transfection: Co-transfect the cells with the 5-HT1A receptor expression vector and the CRE-luciferase reporter plasmid. It is also advisable to co-transfect a constitutively expressed reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
Cell Plating: After 24 hours, plate the transfected cells into 96-well plates.
-
Compound Treatment: After another 24 hours, replace the medium with serum-free medium containing serial dilutions of this compound or reference compounds, along with a submaximal concentration of forskolin.
-
Incubation: Incubate the cells for 4-6 hours to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol. If a dual-luciferase system is used, measure both firefly and Renilla luciferase activity.
-
Data Analysis: Normalize the CRE-luciferase activity to the control reporter activity. Plot the normalized luciferase activity against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ for the inhibition of forskolin-stimulated reporter gene expression.
References
- 1. Synthesis and SAR of this compound: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.unimore.it [iris.unimore.it]
- 3. Structural Insights into the Unexpected Agonism of Tetracyclic Antidepressants at Serotonin Receptors 5-HT1eR and 5-HT1FR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of thiothis compound and its dialkylated products as partial 5-HTR1A agonists and 5-HTR2A antagonists for potential use in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adatanserin Neuroprotection Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction Adatanserin is a pharmacological agent with a dual mechanism of action, functioning as a partial agonist at the 5-HT1A serotonin receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1][2][3] Research has indicated its potential as a neuroprotective agent, particularly in the context of ischemia-induced glutamatergic excitotoxicity.[2] This effect is believed to be primarily mediated through its blockade of the 5-HT2A receptor.[2] These application notes provide a comprehensive experimental framework for investigating the neuroprotective effects of this compound, detailing in vitro models of neuronal injury and key analytical protocols.
1. Mechanism of Action and Signaling Pathways
This compound's neuroprotective properties are linked to its interaction with serotonin receptors. The antagonism of the 5-HT2A receptor is critical for preventing the downstream cascade of neuronal damage initiated by excessive glutamate release, a common feature in ischemic events. Blockade of the 5-HT2A receptor by this compound can mitigate excitotoxicity, thereby reducing calcium influx, oxidative stress, and subsequent apoptotic cell death.
Caption: this compound's neuroprotective signaling pathway.
2. Experimental Design
A robust experimental design is crucial for evaluating the neuroprotective efficacy of this compound. This typically involves using an in vitro model of neuronal injury to screen for effects on cell viability and specific death pathways before potentially moving to more complex in vivo models.
2.1. In Vitro Models of Neurotoxicity
-
Primary Neuronal Cultures: Cortical or hippocampal neurons are highly relevant for studying neuroprotection. They can be subjected to insults like glutamate excitotoxicity or oxygen-glucose deprivation (OGD) to mimic ischemic conditions.
-
Neuronal Cell Lines: SH-SY5Y or PC12 cells are commonly used alternatives. They offer higher throughput and reproducibility but may not fully replicate the physiology of primary neurons.
-
Induction of Neuronal Injury:
-
Glutamate Excitotoxicity: Exposure to high concentrations of glutamate or NMDA to trigger excitotoxic cell death.
-
Oxidative Stress: Treatment with agents like hydrogen peroxide (H₂O₂) or tert-Butyl hydroperoxide (tBHP) to induce oxidative damage.
-
Oxygen-Glucose Deprivation (OGD): An in vitro model of ischemia where cells are deprived of oxygen and glucose, followed by a reoxygenation period.
-
2.2. Experimental Workflow The general workflow involves culturing neuronal cells, pre-treating with various concentrations of this compound, inducing neuronal injury, and then assessing the outcomes using a battery of assays.
Caption: General experimental workflow for in vitro studies.
3. Experimental Protocols
3.1. Protocol 1: Cell Viability Assessment (MTT Assay) The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
-
Materials:
-
Neuronal cells cultured in 96-well plates
-
This compound stock solution
-
Neurotoxic agent (e.g., Glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Phosphate-buffered saline (PBS)
-
Culture medium
-
Microplate reader
-
-
Procedure:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a suitable density (e.g., 1-2 x 10⁴ cells/well) and allow them to adhere and differentiate for the appropriate time.
-
This compound Treatment: Pre-incubate cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Induce Injury: Add the neurotoxic agent (e.g., 100 µM Glutamate) to all wells except the untreated control group.
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control group.
-
3.2. Protocol 2: Apoptosis Detection (Annexin V-FITC and Propidium Iodide Staining) This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
-
Materials:
-
Cells cultured in 6-well plates
-
This compound and neurotoxic agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Cell Treatment: Culture and treat cells with this compound and the neurotoxic agent as described in the MTT protocol, but in 6-well plates.
-
Cell Harvesting: After the 24-hour incubation, collect both adherent and floating cells by trypsinization and centrifugation (1-5 x 10⁵ cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
3.3. Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) This assay uses a cell-permeable fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate
-
This compound and neurotoxic agent (e.g., H₂O₂)
-
DCFH-DA probe (10 mM stock in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader
-
-
Procedure:
-
Cell Culture and Treatment: Plate and treat cells with this compound and the neurotoxic agent as previously described. A positive control (e.g., 100 µM H₂O₂) should be included.
-
Probe Loading: After treatment, wash the cells once with warm HBSS. Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with warm HBSS to remove excess probe.
-
Measurement: Add 100 µL of HBSS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Analysis: Quantify the fluorescence intensity and express it as a percentage of the control group (neurotoxin-treated only).
-
4. Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between different treatment groups.
Table 1: Effect of this compound on Neuronal Viability following Glutamate-Induced Excitotoxicity
| Treatment Group | Concentration | Mean Absorbance (570 nm) ± SD | Cell Viability (%) |
|---|---|---|---|
| Control (Untreated) | - | 1.25 ± 0.08 | 100.0 |
| Glutamate (100 µM) | - | 0.61 ± 0.05 | 48.8 |
| This compound + Glutamate | 10 nM | 0.75 ± 0.06 | 60.0 |
| This compound + Glutamate | 100 nM | 0.92 ± 0.07 | 73.6 |
| this compound + Glutamate | 1 µM | 1.08 ± 0.09 | 86.4 |
Table 2: Effect of this compound on Apoptosis in H₂O₂-Stressed Neurons
| Treatment Group | Concentration | Early Apoptotic Cells (%) ± SD | Late Apoptotic/Necrotic Cells (%) ± SD |
|---|---|---|---|
| Control (Untreated) | - | 3.1 ± 0.5 | 1.5 ± 0.3 |
| H₂O₂ (100 µM) | - | 28.5 ± 2.1 | 15.2 ± 1.8 |
| This compound + H₂O₂ | 10 nM | 22.4 ± 1.9 | 11.8 ± 1.5 |
| This compound + H₂O₂ | 100 nM | 15.6 ± 1.5 | 7.3 ± 0.9 |
| this compound + H₂O₂ | 1 µM | 9.8 ± 1.1 | 4.1 ± 0.6 |
Table 3: Effect of this compound on Intracellular ROS Production
| Treatment Group | Concentration | Mean Fluorescence Intensity ± SD | ROS Level (% of H₂O₂ Control) |
|---|---|---|---|
| Control (Untreated) | - | 1520 ± 110 | 25.3 |
| H₂O₂ (100 µM) | - | 6015 ± 350 | 100.0 |
| This compound + H₂O₂ | 10 nM | 4850 ± 280 | 80.6 |
| This compound + H₂O₂ | 100 nM | 3510 ± 210 | 58.4 |
| this compound + H₂O₂ | 1 µM | 2240 ± 180 | 37.2 |
References
Troubleshooting & Optimization
Adatanserin solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adatanserin, focusing on common solubility challenges in aqueous solutions.
Troubleshooting Guide: this compound Solubility Issues
Problem: this compound is not dissolving in my aqueous buffer.
-
Cause: this compound, as a free base, is presumed to have low solubility in aqueous solutions. Direct dissolution in buffers like PBS or cell culture media is often challenging.
-
Solution: Prepare a concentrated stock solution in an organic solvent first. Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of poorly water-soluble compounds.
-
Recommended Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound powder.
-
Add a small volume of 100% DMSO to the powder.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Problem: A precipitate forms when I dilute my DMSO stock solution into an aqueous buffer.
-
Cause: This is a common issue when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent (DMSO) helps to keep the compound in solution at high concentrations, but upon dilution into an aqueous medium, the compound may crash out.
-
Solutions:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.
-
Increase the percentage of DMSO: For in vitro experiments, ensure the final concentration of DMSO is kept low (typically <0.5% to avoid solvent-induced artifacts), but a slight increase might be necessary to maintain solubility. Always run a vehicle control with the same final DMSO concentration to account for any effects of the solvent itself.
-
Use a pre-warmed aqueous buffer: Gently warming your buffer before adding the this compound stock solution can sometimes help to increase the solubility.
-
Incorporate co-solvents or surfactants (for in vivo studies): For animal studies, a more complex formulation may be required to achieve the desired concentration and maintain stability. A suggested formulation involves the use of co-solvents like PEG300 and surfactants like Tween 80.[1]
-
Problem: I am concerned about the effect of the organic solvent on my experiment.
-
Cause: Organic solvents like DMSO can have biological effects, especially at higher concentrations.
-
Solutions:
-
Minimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your working solution.
-
Include a vehicle control: This is a critical experimental control. The vehicle control should contain the same final concentration of DMSO as your experimental samples, but without this compound. This allows you to differentiate the effects of the compound from the effects of the solvent.
-
Consider alternative solvents: While DMSO is common, other organic solvents like ethanol could be considered. However, their compatibility with the experimental system and potential for toxicity must be evaluated.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making this compound stock solutions?
A1: Due to its likely low aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent such as 100% DMSO.
Q2: What is the maximum recommended final concentration of DMSO in cell culture experiments?
A2: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to minimize solvent-induced cytotoxicity or other off-target effects. However, the tolerance of specific cell lines to DMSO can vary, so it is advisable to determine this empirically or consult the literature for your specific cell type. For animal studies, the DMSO concentration should generally be kept below 10% for normal mice, and even lower (below 2%) for more sensitive models like nude or transgenic mice.[1]
Q3: Should I use this compound free base or the hydrochloride salt for better aqueous solubility?
Q4: Can I sonicate or heat this compound to aid dissolution?
A4: Gentle sonication in a water bath can be used to aid the dissolution of this compound in the initial organic solvent. If using heat, it should be applied cautiously and gently, as excessive heat can lead to degradation of the compound. It is generally recommended to avoid high temperatures.
Q5: How should I store my this compound solutions?
A5: this compound powder should be stored under the conditions recommended by the supplier, typically at room temperature.[2] Concentrated stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment.
Data Presentation
Table 1: this compound Solubility and Formulation Summary
| Compound Form | Recommended Primary Solvent | In Vivo Formulation Example[1] | Notes |
| This compound (Free Base) | DMSO | 1. Dissolve in DMSO. 2. Add PEG300. 3. Add Tween 80. 4. Add Saline/PBS. | Likely poor aqueous solubility. Stock solution in an organic solvent is recommended. |
| This compound Hydrochloride | DMSO (recommended starting point) | Not specified, but a similar approach to the free base is likely necessary for high concentrations. | Expected to have higher aqueous solubility than the free base, but quantitative data is not available. |
Experimental Protocols & Visualizations
Protocol: Preparation of this compound Working Solution for In Vitro Assays
This protocol describes the preparation of a working solution of this compound from a DMSO stock for use in cell culture experiments.
Caption: Workflow for preparing this compound working solutions.
Troubleshooting Flowchart: this compound Precipitation Issues
This flowchart provides a logical sequence of steps to address precipitation when preparing aqueous solutions of this compound.
Caption: Troubleshooting precipitation of this compound.
References
Adatanserin stability and degradation in experimental buffers
Disclaimer: The following stability and degradation data for Adatanserin are illustrative and intended for guidance purposes. Specific stability studies should be conducted for your unique experimental conditions and formulations.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of this compound in common experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is soluble in DMSO.[1] For aqueous buffers, it is advisable to first dissolve this compound in a minimal amount of DMSO before further dilution.
Q2: How should this compound stock solutions be stored?
A2: For short-term storage, solutions can be kept at 0°C. For long-term storage, it is recommended to store solutions at -20°C.[1]
Q3: Is this compound sensitive to light?
A3: As a general precaution for pharmaceutical compounds, it is recommended to protect this compound solutions from light to prevent potential photodegradation.[2] Specific photostability studies are advised to determine its light sensitivity.
Q4: What is the expected stability of this compound in aqueous buffers?
A4: The stability of this compound in aqueous solutions is expected to be dependent on the pH, temperature, and buffer composition.[3] It is crucial to perform stability studies under your specific experimental conditions.
Q5: Are there any known incompatibilities with common excipients or buffer components?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | - Low aqueous solubility.- Buffer pH is near the pKa of this compound, leading to reduced solubility.- The concentration of the organic co-solvent (e.g., DMSO) is too low after dilution. | - Increase the percentage of the organic co-solvent.- Adjust the buffer pH to a range where this compound is more soluble.- Prepare a more dilute solution. |
| Loss of Potency or Inconsistent Results in Assays | - Degradation of this compound in the experimental buffer.- Adsorption of the compound to plasticware. | - Prepare fresh solutions of this compound before each experiment.- Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, light exposure).- Use low-adsorption plasticware or silanized glassware. |
| Appearance of Unknown Peaks in Chromatographic Analysis | - Formation of degradation products. | - Conduct forced degradation studies to identify potential degradation products and establish degradation pathways.- Use a validated stability-indicating analytical method for accurate quantification of this compound and its degradants. |
Illustrative Stability Data
The following tables present hypothetical stability data for this compound to illustrate its potential behavior under various experimental conditions.
Table 1: Hypothetical pH-Dependent Stability of this compound at 37°C
| Buffer pH | % Recovery after 24 hours | Major Degradation Product(s) |
| 3.0 (Acidic) | 85% | Hydrolysis of the amide bond |
| 7.4 (Physiological) | 98% | Minimal degradation |
| 9.0 (Basic) | 92% | Epimerization and some hydrolysis |
Table 2: Hypothetical Temperature-Dependent Stability of this compound in pH 7.4 Buffer
| Temperature | % Recovery after 7 days |
| 4°C | >99% |
| 25°C (Room Temp) | 95% |
| 37°C | 90% |
Table 3: Hypothetical Photostability of this compound in pH 7.4 Buffer at 25°C
| Light Condition | % Recovery after 24 hours |
| Dark Control | 99% |
| Ambient Light | 97% |
| UV Light (254 nm) | 80% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and pathways.
Objective: To investigate the degradation of this compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound and this compound solution (in a suitable buffer) at 60°C for 7 days.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and fluorescent light in a photostability chamber.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute with mobile phase. Analyze by a validated stability-indicating HPLC-UV/MS method to quantify the remaining this compound and identify any degradation products.
Protocol 2: Long-Term Stability Study in Solution
This protocol outlines a general procedure for assessing the long-term stability of this compound in a specific buffer.
Objective: To determine the shelf-life of an this compound solution under defined storage conditions.
Materials:
-
This compound
-
Selected experimental buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC-UV system
-
Validated stability-indicating HPLC method
-
Climate chamber or refrigerator/freezer
Methodology:
-
Preparation: Prepare a stock solution of this compound in the chosen buffer at the desired concentration.
-
Storage: Aliquot the solution into appropriate containers and store them at the selected temperature(s) (e.g., 4°C, -20°C). Protect from light.
-
Sampling: At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Evaluation: Evaluate the percentage of this compound remaining compared to the initial concentration. The shelf-life is typically defined as the time it takes for the concentration to decrease by a certain percentage (e.g., 10%).
Visualizations
References
Identifying and minimizing Adatanserin off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the pharmacological profile of Adatanserin. The focus is on identifying and minimizing potential off-target effects to ensure data integrity and guide further development.
Frequently Asked Questions (FAQs)
Q1: What are the primary and major secondary targets of this compound?
This compound is a potent partial agonist of the serotonin 5-HT1A receptor and an antagonist of the 5-HT2A and 5-HT2C receptors.[1] Its high affinity for the 5-HT1A receptor and moderate affinity for 5-HT2A receptors are its primary pharmacological characteristics.[2]
Q2: I'm observing unexpected effects in my cellular model when using this compound. Could these be off-target effects?
Yes, unexpected biological responses could be due to this compound interacting with unintended molecular targets. While it shows some selectivity, no drug is entirely specific. Potential off-target effects should be systematically investigated.
Q3: What are the first steps to investigate potential off-target binding of this compound?
A tiered approach is recommended. Start with a broad, in vitro radioligand binding screen against a panel of common off-target receptors, such as other G-protein coupled receptors (GPCRs), ion channels, and kinases. This will provide a broad overview of potential interactions.
Q4: My initial binding screen suggests this compound may interact with adrenergic or dopaminergic receptors. What should I do next?
If a binding assay indicates a potential off-target interaction, the next step is to perform a functional assay to determine if this binding results in a biological effect (i.e., agonist, antagonist, or inverse agonist activity). Cell-based assays measuring second messenger mobilization (e.g., calcium flux, cAMP accumulation) are suitable for this purpose.
Q5: How can I minimize off-target effects in my experiments?
To minimize off-target effects, use the lowest effective concentration of this compound that elicits the desired on-target effect. Additionally, consider using a structurally unrelated compound with a similar on-target mechanism of action as a comparator to see if the observed effect is consistent. Where possible, use cell lines that do not express the identified off-target receptor to confirm that the observed effect is independent of it.
Troubleshooting Guides
Issue 1: Inconsistent results in functional assays.
| Possible Cause | Troubleshooting Step |
| Cell line variability | Ensure consistent cell passage number and health. Verify the expression levels of the target and potential off-target receptors in your cell line using techniques like qPCR or western blotting. |
| Assay conditions | Optimize incubation times, temperature, and buffer components. Ensure the final concentration of solvents like DMSO is consistent across all wells and does not exceed cytotoxic levels. |
| Compound degradation | Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light. |
Issue 2: High background signal in radioligand binding assays.
| Possible Cause | Troubleshooting Step |
| Non-specific binding of radioligand | Increase the concentration of the unlabeled competitor used to define non-specific binding. Optimize the washing steps to ensure complete removal of unbound radioligand. Consider using a different radioligand with higher specificity if available. |
| Radioligand degradation | Use fresh radioligand and store it appropriately. Check for radiochemical purity. |
| Filter binding issues | Ensure filters are adequately pre-soaked in the appropriate buffer. Use a cell harvester for rapid and consistent filtration. |
Quantitative Data Summary
| Target | Reported Affinity (Ki) | Functional Activity |
| 5-HT1A Receptor | 1 nM[2] | Partial Agonist[2] |
| 5-HT2A Receptor | 73 nM[2] | Antagonist |
| 5-HT2C Receptor | Not definitively quantified, but antagonist activity is reported. A thio-derivative showed an IC50 > 3333 nM. | Antagonist |
| Dopamine D2 Receptor | A structurally similar compound showed a Ki of 708 mM. Direct binding data for this compound is not widely available. | Likely weak antagonist or no significant activity. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Off-Target Identification
This protocol is a general guideline for a radioligand competition binding assay to determine the affinity of this compound for a potential off-target receptor.
Materials:
-
Cell membranes prepared from a cell line expressing the receptor of interest.
-
Radioligand specific for the receptor of interest.
-
Unlabeled competitor ligand (for defining non-specific binding).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (ice-cold assay buffer).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of the radioligand (typically at or below its Kd value).
-
Assay Setup:
-
Total Binding: Add assay buffer, cell membranes, and the fixed concentration of radioligand to triplicate wells.
-
Non-specific Binding: Add a saturating concentration of the unlabeled competitor, cell membranes, and the fixed concentration of radioligand to triplicate wells.
-
Competition: Add the serial dilutions of this compound, cell membranes, and the fixed concentration of radioligand to triplicate wells.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Cell-Based Functional Assay (Calcium Mobilization) for Gq-Coupled Off-Targets
This protocol describes a method to assess the functional activity of this compound at a Gq-coupled receptor (e.g., 5-HT2A, alpha-1 adrenergic) by measuring changes in intracellular calcium.
Materials:
-
A cell line endogenously or recombinantly expressing the Gq-coupled receptor of interest.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
This compound.
-
A known agonist for the receptor of interest.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescent plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for approximately one hour.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of the known agonist in assay buffer.
-
Measurement of Antagonist Activity:
-
Place the plate in the fluorescent plate reader and take a baseline fluorescence reading.
-
Add the different concentrations of this compound to the wells and incubate for a specified period.
-
Inject the known agonist into the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Measurement of Agonist Activity:
-
Place the plate in the fluorescent plate reader and take a baseline fluorescence reading.
-
Inject the different concentrations of this compound into the wells and immediately begin measuring the fluorescence intensity over time.
-
-
Data Analysis:
-
For antagonist activity, calculate the percentage of inhibition of the agonist response at each concentration of this compound and determine the IC50.
-
For agonist activity, determine the EC50 from the dose-response curve of this compound-induced calcium mobilization.
-
Visualizations
Caption: this compound's primary, secondary, and potential off-target profile.
Caption: Workflow for investigating suspected off-target effects of this compound.
Caption: Simplified 5-HT2A (Gq-coupled) receptor signaling pathway.
Caption: Simplified Dopamine D2 (Gi-coupled) receptor signaling pathway.
References
Troubleshooting inconsistent results in Adatanserin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Adatanserin assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as WY-50,324 or SEB-324) is a mixed ligand that acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1] Its dual activity makes it a compound of interest for its potential anxiolytic and antidepressant effects.
Q2: What are the typical binding affinities and functional potencies for this compound?
The reported binding affinity (Ki) and functional potency (EC50/IC50) of this compound can vary between studies and experimental conditions. Below is a summary of reported values.
Quantitative Data Summary
Table 1: this compound Binding Affinity (Ki)
| Receptor | Ki (nM) | Reference |
| 5-HT1A | 1 | [2] |
| 5-HT2 | 73 | [2] |
Table 2: Thiothis compound Functional Activity
| Target | Activity | Potency | Assay Type | Reference |
| 5-HTR1A | Partial Agonist | EC50 = 6.7 nM | PathHunter® β-arrestin | [3] |
| 5-HTR2A | Antagonist | IC50 = 62.3 nM | PathHunter® β-arrestin | [3] |
| 5-HTR2C | Antagonist | IC50 > 3333 nM | PathHunter® β-arrestin |
Troubleshooting Inconsistent Results
Q3: I am observing high non-specific binding in my this compound radioligand binding assay. What are the potential causes and solutions?
High non-specific binding (NSB) can obscure your specific signal. Here are common causes and troubleshooting steps:
| Potential Cause | Suggested Solution |
| Radioligand Issues | |
| Radioligand concentration too high | Use a lower concentration of the radioligand, ideally at or below its Kd value. |
| Radioligand impurity | Ensure the radiochemical purity is high (>90%). Impurities can bind non-specifically. |
| Hydrophobic interactions | This compound's adamantyl group may increase hydrophobicity. Consider adding a low concentration of a detergent (e.g., 0.01% Tween-20) to the assay buffer or coating filter plates with polyethyleneimine (PEI) or bovine serum albumin (BSA). |
| Tissue/Cell Preparation | |
| Too much membrane protein | Reduce the amount of membrane protein per well. A typical starting range is 50-200 µg, but this should be optimized for your specific preparation. |
| Incomplete homogenization/washing | Ensure thorough homogenization and wash steps to remove endogenous serotonin or other interfering substances. |
| Assay Conditions | |
| Suboptimal incubation time/temperature | Optimize incubation time to ensure equilibrium is reached for specific binding while minimizing NSB. Shorter incubation times may help. Perform assays at a consistent, controlled temperature. |
| Inappropriate buffer composition | Include BSA (e.g., 0.1-0.5%) in your assay buffer to reduce binding to tubes and filters. Optimize the pH and ionic strength of the buffer. |
| Inefficient washing | Increase the volume and number of washes with ice-cold wash buffer to effectively remove unbound radioligand. |
Q4: My specific binding signal is too low in my this compound radioligand binding assay. How can I improve it?
A low specific binding signal can make it difficult to obtain reliable data. Consider the following:
| Potential Cause | Suggested Solution |
| Receptor Integrity/Density | |
| Low receptor expression | Use a cell line known to express high levels of 5-HT1A or 5-HT2A receptors, or consider transiently transfecting cells to overexpress the receptor of interest. |
| Receptor degradation | Ensure proper storage and handling of membrane preparations. Use fresh preparations and always include protease inhibitors during preparation. Confirm receptor presence and integrity via Western blot. |
| Radioligand Issues | |
| Low specific activity | Use a radioligand with a high specific activity to enhance the signal from a small number of binding sites. |
| Radioligand degradation | Store the radioligand according to the manufacturer's instructions to prevent degradation and loss of activity. |
| Assay Conditions | |
| Incubation time too short | Ensure the incubation is long enough to reach equilibrium. This can be determined through kinetic binding experiments. |
| Incorrect buffer composition | The presence of specific ions can be critical for receptor conformation and ligand binding. Ensure your buffer composition is optimized for serotonin receptors. |
Q5: I am seeing a poor signal-to-background ratio in my this compound β-arrestin recruitment assay. What can I do?
A low signal-to-background ratio in a functional assay like β-arrestin recruitment can be due to several factors:
| Potential Cause | Suggested Solution |
| Cell Health and Density | |
| Suboptimal cell density | Titrate the number of cells seeded per well. Too few cells will result in a weak signal, while too many can lead to a high background (Hook effect). |
| Unhealthy cells | Ensure cells are in a logarithmic growth phase and have high viability. Passage number should be kept consistent. |
| Assay Reagents and Conditions | |
| Agonist/Antagonist concentration | For antagonist assays, ensure the agonist concentration used is at or near its EC80 to provide a sufficient window for inhibition. |
| Inappropriate incubation time | Optimize the incubation time with this compound. For antagonist assays, pre-incubate with this compound before adding the agonist. |
| Serum in media | Serum can contain factors that interfere with the assay. Consider serum-starving the cells for a few hours before the assay. |
| Transfection Efficiency | |
| Low expression of receptor or β-arrestin fusion proteins | Optimize your transfection protocol to ensure sufficient expression of the assay components. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for this compound (Filtration Format)
This protocol provides a general framework for determining the Ki of this compound at 5-HT1A or 5-HT2A receptors.
-
Membrane Preparation:
-
Homogenize cells or tissue expressing the target receptor in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, 0.1% BSA, pH 7.4) and determine the protein concentration (e.g., using a BCA assay).
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]Ketanserin for 5-HT2A) at its Kd, and membrane preparation.
-
Non-Specific Binding: Add a high concentration of a non-labeled competing ligand (e.g., serotonin for total 5-HT receptors), the radioligand, and membrane preparation.
-
Competition Binding: Add increasing concentrations of this compound, the radioligand, and membrane preparation.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). This should be determined empirically.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in a solution like 0.5% PEI to reduce non-specific binding) using a cell harvester.
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific counts from total and competition counts.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data using non-linear regression to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: this compound β-Arrestin Recruitment Functional Assay
This protocol outlines the general steps for assessing the antagonist activity of this compound at the 5-HT2A receptor using a β-arrestin recruitment assay (e.g., PathHunter®).
-
Cell Culture and Plating:
-
Culture a cell line stably or transiently expressing the 5-HT2A receptor and the β-arrestin assay components (e.g., HEK293 cells).
-
Plate the cells in a 96-well or 384-well white, clear-bottom plate at an optimized density and allow them to adhere overnight.
-
-
Assay Procedure (Antagonist Mode):
-
Prepare serial dilutions of this compound in assay buffer.
-
Remove the cell culture medium and add the this compound dilutions to the wells.
-
Pre-incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Prepare a solution of a known 5-HT2A agonist (e.g., serotonin) at a concentration that elicits ~80% of the maximal response (EC80).
-
Add the agonist solution to the wells containing this compound and incubate for the optimized time (e.g., 60-90 minutes) at 37°C.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow for signal development.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the control wells (agonist alone and vehicle control).
-
Plot the normalized response as a function of the log concentration of this compound.
-
Fit the data using a suitable sigmoidal dose-response model to determine the IC50 of this compound.
-
Visualizations
References
- 1. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EC50 images reveal reproducible spatial variation in drug affinity across single- and repeat-dose occupancy studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Selecting appropriate negative controls for Adatanserin studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Adatanserin in their experiments. The focus is on the critical aspect of selecting and validating appropriate negative controls to ensure the specificity of the observed effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
This compound (also known as WY-50324 or SEB-324) is a mixed ligand that acts as a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1][2][3] Its dual activity makes it a subject of interest for potential anxiolytic, antidepressant, and neuroprotective applications.[1][4]
Q2: Why is it crucial to use negative controls in my this compound experiments?
Negative controls are essential to demonstrate that the observed biological effects are specifically due to this compound's interaction with its intended targets (5-HT1A and 5-HT2A/2C receptors) and not due to off-target effects, the experimental conditions, or the vehicle used to dissolve the compound. Without proper negative controls, the interpretation of your results can be misleading.
Q3: What are the different types of negative controls I should consider for my this compound study?
There are three main types of negative controls to consider:
-
Vehicle Control: This consists of the solvent used to dissolve this compound (e.g., DMSO, saline) administered at the same volume and concentration as in the experimental group. This control accounts for any effects of the solvent itself.
-
Pharmacological Negative Controls: These are compounds that selectively block the receptors of interest. By co-administering a selective antagonist with this compound, you can demonstrate that the effects of this compound are blocked, thus confirming the involvement of that specific receptor.
-
Structural Negative Control (Inactive Analog): This is a molecule that is structurally very similar to this compound but lacks its biological activity at the target receptors. This type of control helps to rule out effects related to the chemical scaffold of the compound, independent of its receptor binding.
Troubleshooting Guide
Issue: I am observing an unexpected effect in my vehicle control group.
-
Possible Cause: The concentration of the vehicle (e.g., DMSO) may be too high, causing cellular toxicity or other non-specific effects. For in vivo studies in mice, it is recommended to keep the DMSO concentration below 10% for normal mice and below 2% for sensitive strains.
-
Troubleshooting Step:
-
Perform a dose-response experiment with the vehicle alone to determine the maximum non-effective concentration.
-
If possible, switch to a more biocompatible solvent or a different formulation.
-
Always include a "no treatment" control group alongside the vehicle control to assess the baseline response.
-
Issue: My pharmacological negative control is not blocking the effect of this compound.
-
Possible Cause 1: Incorrect concentration of the antagonist. The concentration of the selective antagonist may be insufficient to fully block the effects of this compound at its receptor.
-
Troubleshooting Step 1:
-
Consult the literature for effective concentrations of the chosen antagonist (e.g., WAY-100635 for 5-HT1A, MDL 100907 for 5-HT2A).
-
Perform a dose-response experiment with the antagonist in the presence of this compound to determine the optimal blocking concentration.
-
-
Possible Cause 2: The observed effect is not mediated by the target receptor. this compound might be acting through an off-target receptor or a different signaling pathway.
-
Troubleshooting Step 2:
-
Review the literature for known off-target effects of this compound.
-
Consider using a broader panel of receptor antagonists to investigate other potential targets.
-
Issue: I can't find a commercially available, structurally similar inactive analog of this compound.
-
Possible Cause: A perfect structural negative control that is completely devoid of any biological activity can be challenging to identify or synthesize.
-
Troubleshooting Step:
-
Examine the structure-activity relationship (SAR) data for this compound and its analogs. Look for modifications to the adamantyl, piperazine, or pyrimidine moieties that lead to a loss of affinity for both 5-HT1A and 5-HT2A receptors.
-
If a true inactive analog is unavailable, meticulous use of pharmacological and vehicle controls becomes even more critical to support the specificity of your findings.
-
Selecting Appropriate Negative Controls
The choice of negative controls will depend on the specific research question and experimental setup. The following table summarizes key pharmacological agents that can be used to dissect the activity of this compound.
| Control Type | Compound | Mechanism of Action | Primary Use in this compound Studies | Typical Concentration Range (in vitro) |
| 5-HT1A Receptor Antagonist | WAY-100635 | Potent and selective "silent" 5-HT1A receptor antagonist. | To block the 5-HT1A partial agonist activity of this compound. | 10 - 100 nM |
| 5-HT2A Receptor Antagonist | MDL 100907 | Potent and selective 5-HT2A receptor antagonist with low affinity for 5-HT2C. | To block the 5-HT2A antagonist activity of this compound. | 10 - 100 nM |
| 5-HT2C Receptor Antagonist | SB 242084 | Selective 5-HT2C receptor antagonist. | To differentiate the 5-HT2A and 5-HT2C antagonist effects of this compound. | 10 - 100 nM |
| Vehicle Control | DMSO, Saline | Solvent for this compound. | To control for non-specific effects of the vehicle. | < 0.1% (in vitro), < 10% (in vivo) |
Experimental Protocols
Protocol 1: Validation of 5-HT1A Receptor-Mediated Effects of this compound using WAY-100635
Objective: To confirm that the observed effect of this compound is mediated by its partial agonism at the 5-HT1A receptor.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Experimental Groups:
-
Vehicle control
-
This compound (at a predetermined effective concentration)
-
WAY-100635 (at a concentration known to block 5-HT1A receptors, e.g., 100 nM)
-
This compound + WAY-100635 (pre-incubate with WAY-100635 for 30 minutes before adding this compound)
-
-
Assay: Perform a functional assay that measures 5-HT1A receptor activation, such as a cAMP inhibition assay or a GTPγS binding assay.
-
Data Analysis: Compare the response in the "this compound" group to the "this compound + WAY-100635" group. A significant reduction in the this compound-induced effect in the presence of WAY-100635 indicates a 5-HT1A-mediated mechanism.
Protocol 2: Validation of 5-HT2A Receptor-Mediated Effects of this compound using MDL 100907
Objective: To confirm that the observed effect of this compound is mediated by its antagonism at the 5-HT2A receptor.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the human 5-HT2A receptor.
-
Experimental Groups:
-
Vehicle control
-
5-HT (or another 5-HT2A agonist like DOI) at its EC80 concentration
-
This compound (at various concentrations) + 5-HT
-
MDL 100907 (as a positive control for 5-HT2A antagonism) + 5-HT
-
-
Assay: Perform a functional assay that measures 5-HT2A receptor activation, such as a calcium mobilization assay.
-
Data Analysis: Determine the IC50 of this compound in inhibiting the 5-HT-induced response. Compare the potency of this compound to that of MDL 100907. A potent inhibition of the 5-HT response by this compound suggests 5-HT2A antagonist activity.
Visualizing Experimental Logic and Pathways
This compound's Mechanism of Action and Control Points
Caption: Signaling pathways of this compound and points of intervention by negative controls.
Experimental Workflow for Validating Negative Controls
Caption: Logical workflow for the validation of negative controls in this compound studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis and SAR of this compound: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adatanserin In Vitro Metabolism
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the metabolic stability of Adatanserin in vitro. The information is designed for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its metabolic stability important?
A1: this compound is a compound with mixed 5-HT1A receptor partial agonist and 5-HT2A/5-HT2C receptor antagonist activity that was investigated as a potential antidepressant.[1] Assessing its metabolic stability is a critical step in drug development to understand how it will be processed in the body. This helps predict its half-life, bioavailability, and potential for drug-drug interactions.[2][3]
Q2: What are the common in vitro systems to assess this compound's metabolic stability?
A2: The most common in vitro systems are human liver microsomes (HLM) and cryopreserved hepatocytes.[4][5] HLMs are rich in cytochrome P450 (CYP) enzymes, which are primary drivers of phase I metabolism. Hepatocytes, being intact liver cells, contain both phase I and phase II metabolic enzymes, offering a more comprehensive picture of metabolic clearance.
Q3: What are the key parameters obtained from a metabolic stability assay?
A3: The primary outcomes are the in vitro half-life (t1/2) and the intrinsic clearance (CLint). These values are calculated by measuring the rate of disappearance of this compound over time and are used to rank compounds and predict in vivo hepatic clearance.
Q4: What are the likely metabolic pathways for this compound?
A4: While specific data on this compound metabolism is limited, based on structurally similar compounds like altanserin and mianserin, potential metabolic pathways include N-dealkylation of the piperazine ring and hydroxylation of the adamantane or pyrimidine moieties. These reactions are primarily mediated by cytochrome P450 enzymes.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro metabolic stability assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | 1. Inconsistent pipetting of microsomes, hepatocytes, or this compound. 2. Uneven cell suspension in hepatocyte assays. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and ensure proper mixing of all solutions. 2. Gently swirl the hepatocyte suspension before each aspiration. 3. Ensure the incubator maintains a stable temperature of 37°C. |
| Low or No Metabolism of this compound | 1. Inactive microsomes or hepatocytes. 2. Omission or degradation of the NADPH regenerating system (for microsomes). 3. This compound concentration is too high, leading to enzyme saturation. | 1. Include a positive control compound with known metabolic rates (e.g., testosterone, verapamil) to verify enzyme activity. 2. Prepare the NADPH regenerating system fresh and ensure all components are added. Run a cofactor-free control to assess non-enzymatic degradation. 3. Test a lower concentration of this compound. |
| This compound Concentration Decreases in Control (No Cofactor/Heat-Inactivated) Wells | 1. Chemical instability of this compound in the incubation buffer. 2. Non-specific binding to the plate or pipette tips. | 1. Assess the chemical stability of this compound at 37°C in the assay buffer. 2. Use low-protein-binding plates and pipette tips. Include a control at time zero to determine initial recovery. |
| Unexpectedly Rapid Metabolism | 1. Incorrectly high concentration of microsomes or hepatocytes. 2. Error in the preparation of the this compound stock solution, leading to a lower actual concentration. | 1. Verify the protein concentration of the microsomal stock and the cell density of the hepatocyte suspension. 2. Re-prepare and verify the concentration of the this compound stock solution. |
Experimental Protocols
This compound Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the in vitro half-life and intrinsic clearance of this compound using HLM.
Materials:
-
This compound
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile with an internal standard (for quenching)
-
96-well low-protein-binding plates
-
Incubator shaker set to 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer.
-
Add the this compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5%.
-
Pre-warm the plate at 37°C for 5-10 minutes.
-
Add the HLM to a final protein concentration of 0.5 mg/mL.
-
Initiate the reaction by adding the freshly prepared NADPH regenerating system. For control wells, add buffer instead of the NADPH system.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining this compound concentration using LC-MS/MS.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
This compound Metabolic Stability in Human Hepatocytes
Objective: To determine the in vitro half-life and intrinsic clearance of this compound in a system containing both Phase I and Phase II enzymes.
Materials:
-
This compound
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
96-well collagen-coated plates
-
Incubator with 5% CO2 and 95% humidity at 37°C
Procedure:
-
Thaw the cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density. Viability should be >80%.
-
Prepare a hepatocyte suspension at a density of 0.5 x 10^6 viable cells/mL in pre-warmed incubation medium.
-
Dispense the cell suspension into the wells of a 96-well plate.
-
Add the this compound working solution to a final concentration of 1 µM.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots and quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples by protein precipitation and centrifugation.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining this compound.
-
Calculate the half-life (t1/2) and intrinsic clearance (CLint).
Visualizations
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical Phase I and II metabolic pathways for this compound.
Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for the this compound microsomal stability assay.
Troubleshooting Logic for Low Metabolism
Caption: Troubleshooting flowchart for low this compound metabolism.
References
- 1. An improved method for cytochrome p450 reaction phenotyping using a sequential qualitative-then-quantitative approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Enhancing the Oral Bioavailability of Adatanserin
Welcome to the Adatanserin Oral Bioavailability Improvement Center. This resource is designed for researchers, scientists, and drug development professionals working to overcome the challenges of this compound's oral delivery. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.
Disclaimer
The following guidance is based on established principles of pharmaceutical science. This compound is a research compound, and specific data on its physicochemical properties, such as aqueous solubility and intestinal permeability, are not publicly available. For the purpose of this guide, this compound is hypothesized to be a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low aqueous solubility and high intestinal permeability. All quantitative data presented are hypothetical and for illustrative purposes.
Troubleshooting Guides
This section addresses specific issues you may encounter during your formulation development and testing of this compound.
Issue 1: Poor and Variable Drug Loading in Nanoparticle Formulations
Question: We are attempting to formulate this compound into polymeric nanoparticles to improve its dissolution, but we are experiencing inconsistent and low drug loading. What could be the cause, and how can we troubleshoot this?
Answer: Low and variable drug loading in nanoparticle formulations of poorly soluble drugs like this compound is a common challenge. The primary reasons often relate to the drug's physicochemical properties and the formulation process parameters.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Poor affinity between this compound and the polymer matrix. | 1. Polymer Screening: Test a range of polymers with varying hydrophobicity (e.g., PLGA with different lactide:glycolide ratios, PCL, etc.).2. Solvent System Optimization: Use a co-solvent system to dissolve both the drug and the polymer effectively before nanoparticle formation. | Increased drug-polymer interaction, leading to higher entrapment efficiency. |
| Drug precipitation during nanoparticle formation. | 1. Increase Stirring Rate: Enhance the mixing of the organic and aqueous phases during nanoprecipitation.2. Optimize the ratio of organic to aqueous phase. 3. Control Temperature: Perform the process at a lower temperature to reduce the rate of solvent diffusion and drug precipitation. | More rapid solidification of nanoparticles, entrapping the drug before it can crystallize. |
| Insufficient stabilizer concentration. | 1. Vary Stabilizer Concentration: Test different concentrations of stabilizers (e.g., Poloxamer 188, PVA) in the aqueous phase.2. Evaluate Different Stabilizers: Some stabilizers may interact more favorably with this compound. | Improved nanoparticle stability and prevention of drug leakage from the nanoparticle surface. |
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA (50:50) in 5 mL of acetone.
-
Aqueous Phase Preparation: Dissolve 50 mg of Poloxamer 188 in 20 mL of deionized water.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under magnetic stirring at 800 rpm.
-
Solvent Evaporation: Continue stirring for 4 hours at room temperature to allow for the complete evaporation of acetone.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove the excess stabilizer and unentrapped drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% w/v trehalose) and freeze-dry for 48 hours.
Issue 2: Inconsistent In Vitro Dissolution Profiles for Solid Dispersion Formulations
Question: We have prepared a solid dispersion of this compound with PVP K30, but the dissolution profiles are highly variable between batches. How can we improve the consistency?
Answer: Inconsistent dissolution from solid dispersions can stem from the physical instability of the amorphous form or variations in the manufacturing process.
Troubleshooting Strategies:
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Phase separation or crystallization of this compound in the polymer matrix. | 1. Polymer Selection: Evaluate polymers with a higher glass transition temperature (Tg) or those with specific interactions (e.g., hydrogen bonding) with this compound.2. Drug-Polymer Ratio: Decrease the drug loading to ensure it remains molecularly dispersed. | A stable, amorphous solid dispersion with consistent dissolution behavior. |
| Variability in the solvent evaporation process. | 1. Controlled Drying: Use a rotary evaporator with controlled temperature and pressure for consistent solvent removal.2. Spray Drying: For larger batches, consider spray drying for a more uniform and rapid solidification process. | Uniform particle size and morphology, leading to more reproducible dissolution. |
| Hygroscopicity of the formulation. | 1. Storage Conditions: Store the solid dispersion in a desiccator or under controlled humidity.2. Incorporate a less hygroscopic polymer. | Prevention of moisture-induced crystallization and consistent dissolution profiles over time. |
Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Solution Preparation: Dissolve 100 mg of this compound and 400 mg of PVP K30 in 10 mL of methanol.
-
Solvent Evaporation: Place the solution in a round-bottom flask and evaporate the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Further dry the solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.
Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why?
A1: While experimental data is not publicly available, based on its chemical structure (molar mass of 369.51 g/mol , multiple aromatic rings, and an adamantane group), this compound is likely to have low aqueous solubility. The presence of several nitrogen atoms capable of protonation suggests a pH-dependent solubility. Its moderate molecular size and lipophilic character suggest it may have reasonable membrane permeability. Therefore, this compound is hypothesized to be a BCS Class II compound (low solubility, high permeability). The primary obstacle to its oral bioavailability is likely its poor dissolution in the gastrointestinal fluids.
Q2: Which bioavailability-enhancing technologies are most promising for a BCS Class II compound like this compound?
A2: For BCS Class II compounds, the goal is to increase the dissolution rate and/or the apparent solubility. Promising technologies include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly enhance its apparent solubility and dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve solubility and take advantage of lipid absorption pathways.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
Q3: How do I choose the best formulation strategy for this compound?
A3: The selection of a suitable formulation strategy depends on the specific physicochemical properties of this compound, the desired dose, and the target product profile. A systematic approach is recommended.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Q4: What in vitro tests should I perform to screen my this compound formulations?
A4: The primary in vitro test for screening formulations of a BCS Class II compound is dissolution testing . This should be performed under various conditions to simulate the gastrointestinal tract:
-
pH 1.2 (Simulated Gastric Fluid, SGF)
-
pH 4.5 (Acetate Buffer)
-
pH 6.8 (Simulated Intestinal Fluid, SIF)
For lipid-based formulations, in vitro lipolysis studies are also crucial to assess how the drug will behave after digestion of the lipid vehicle.
Q5: What is a suitable animal model for in vivo pharmacokinetic studies of this compound?
A5: The Sprague-Dawley rat is a commonly used and well-characterized model for oral pharmacokinetic studies. It is important to administer the formulation via oral gavage and collect serial blood samples over a 24-hour period. Key pharmacokinetic parameters to determine are Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), which will indicate the rate and extent of drug absorption.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the development and evaluation of an enhanced oral formulation of this compound.
Caption: Experimental workflow for formulation development and testing.
Adatanserin Cross-Reactivity with Serotonin Receptors: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the cross-reactivity of Adatanserin with various serotonin (5-HT) receptors. The following question-and-answer format directly addresses potential issues and provides troubleshooting guidance for researchers conducting experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological profile of this compound at serotonin receptors?
This compound is a mixed 5-HT1A receptor partial agonist and a 5-HT2A and 5-HT2C receptor antagonist.[1][2] It exhibits high affinity for the 5-HT1A receptor and moderate affinity for 5-HT2 receptors.[3]
Q2: What are the known binding affinities (Ki) of this compound for various serotonin receptors?
Data Presentation: this compound Binding and Functional Activity Profile
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity | Reference |
| 5-HT1A | 1 nM | Partial Agonist | [3] |
| 5-HT2A | 73 nM | Antagonist | [3] |
| 5-HT2C | Antagonist |
Note: A specific Ki value for 5-HT2C has not been consistently reported in the reviewed literature, though its antagonist activity is noted.
Q3: What are the downstream signaling pathways activated by this compound's interaction with 5-HT1A and 5-HT2A receptors?
As a partial agonist at the 5-HT1A receptor, this compound activates the Gi/o signaling pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) production and subsequent downstream effects.
As an antagonist at the 5-HT2A receptor, this compound blocks the Gq/11-coupled signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately preventing an increase in intracellular calcium.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of this compound at 5-HT1A and 5-HT2A receptors.
Experimental Protocols
Detailed Methodology: Competitive Radioligand Binding Assay to Determine this compound's Ki
This protocol outlines the steps to determine the binding affinity (Ki) of this compound for a specific serotonin receptor subtype.
Objective: To determine the inhibition constant (Ki) of this compound for a target serotonin receptor.
Materials:
-
Cell membranes expressing the human serotonin receptor subtype of interest.
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
This compound stock solution.
-
Non-specific binding control (e.g., a high concentration of an unlabeled, structurally distinct ligand for the target receptor).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash Buffer (ice-cold Assay Buffer).
-
96-well microplates.
-
Glass fiber filters (pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding).
-
Cell harvester.
-
Scintillation vials and scintillation cocktail.
-
Scintillation counter.
Experimental Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Preparation:
-
Thaw the cell membrane preparation on ice and resuspend in the final assay binding buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the radioligand solution at a concentration typically at or below its Kd value.
-
Prepare the non-specific binding control solution.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding Wells: Add the non-specific binding control, radioligand, and cell membrane preparation.
-
Competition Wells: Add the this compound dilution, radioligand, and cell membrane preparation.
-
-
Incubation:
-
Incubate the plate with gentle agitation for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach binding equilibrium.
-
-
Termination and Filtration:
-
Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Troubleshooting Guide
Q4: I am observing high non-specific binding in my radioligand assay. What could be the cause and how can I fix it?
A: High non-specific binding can obscure the specific binding signal. Here are common causes and solutions:
-
Issue: Radioligand is sticking to filters or plates.
-
Solution: Pre-soak filters in a blocking agent like polyethyleneimine (PEI). Use low-protein binding plates. Consider adding a small amount of bovine serum albumin (BSA) to the assay buffer.
-
-
Issue: Radioligand concentration is too high.
-
Solution: Use a lower concentration of the radioligand, ideally at or below its Kd value.
-
-
Issue: Insufficient washing.
-
Solution: Increase the number and volume of washes with ice-cold wash buffer. Ensure the filters do not dry out between washes.
-
-
Issue: Poor quality membrane preparation.
-
Solution: Ensure proper homogenization and washing of membranes to remove endogenous ligands. Titrate the amount of membrane protein used in the assay.
-
Q5: The binding of this compound in my assay is not reaching equilibrium. What should I do?
A: The incubation time may be too short. It is crucial to determine the time required to reach equilibrium through kinetic experiments (association and dissociation assays) before performing competition binding assays. Vary the incubation time to ensure the binding has plateaued.
Q6: My competition curve for this compound is flat or does not fit a standard sigmoidal model. What could be the problem?
A: This could be due to several factors:
-
Issue: Incorrect concentration range of this compound.
-
Solution: Ensure the concentration range of this compound brackets the expected IC50 value. A wider range of concentrations may be needed.
-
-
Issue: Solubility problems with this compound.
-
Solution: Verify the solubility of this compound in the assay buffer. The use of a small percentage of a co-solvent like DMSO may be necessary, but its final concentration should be kept low and consistent across all wells.
-
-
Issue: Complex binding kinetics.
-
Solution: this compound might interact with the receptor in a more complex manner than a simple competitive interaction. Consider analyzing the data with a two-site binding model.
-
Logical Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting common issues in binding assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. Synthesis and SAR of this compound: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Adatanserin and BAYx3702 in the Attenuation of Glutamate Efflux
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Adatanserin and BAYx3702, focusing on their efficacy in reducing glutamate efflux, a critical factor in excitotoxicity and neuronal damage. While direct comparative studies are limited, this document synthesizes available data on their mechanisms of action and individual effects on glutamate release to offer a comprehensive overview for research and development purposes.
Executive Summary
Glutamate, the primary excitatory neurotransmitter in the central nervous system, can become neurotoxic at excessive concentrations. Both this compound and BAYx3702 have been investigated for their neuroprotective potential, which is hypothesized to be linked to their modulation of glutamatergic systems. BAYx3702, a full agonist of the 5-HT1A receptor, has demonstrated a significant, dose-dependent reduction in glutamate release in both in vitro and in vivo models.[1] this compound, a compound with a more complex pharmacological profile acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2C receptors, is also suggested to have neuroprotective properties.[2] This guide will delve into the experimental evidence for each compound, their proposed mechanisms of action, and a comparative analysis based on the available data.
Data Presentation: Quantitative Comparison
| Compound | Target Receptor(s) | Efficacy in Attenuating Glutamate Efflux |
| BAYx3702 | Full 5-HT1A Receptor Agonist[1] | In vitro: Dose-dependent inhibition of potassium-evoked glutamate release in rat hippocampal slices with an IC50 of 1 µM.[1] In vivo: A single intravenous dose (1 µg/kg or 10 µg/kg) reduced ischemia-induced extracellular glutamate release by approximately 50% in the rat cortex.[1] |
| This compound | Partial 5-HT1A Receptor Agonist; 5-HT2A and 5-HT2C Receptor Antagonist | Direct quantitative data on glutamate efflux is not available. However, its partial agonism at 5-HT1A receptors suggests a potential to inhibit glutamate release. |
Signaling Pathways and Mechanisms of Action
BAYx3702: As a full agonist of the 5-HT1A receptor, BAYx3702 is believed to attenuate glutamate efflux through the activation of presynaptic 5-HT1A autoreceptors. These G-protein coupled receptors, when activated, lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-gated inwardly rectifying potassium (GIRK) channels. This cascade of events results in hyperpolarization of the presynaptic terminal and a subsequent reduction in voltage-gated calcium influx upon depolarization, which is essential for vesicular glutamate release.
This compound: this compound's effect on glutamate efflux is likely a composite of its actions on multiple serotonin receptors. Its partial agonism at 5-HT1A receptors would be expected to contribute to a reduction in glutamate release, similar to BAYx3702, albeit potentially with lower efficacy due to its partial agonist nature. The antagonism of 5-HT2A receptors adds another layer of complexity. 5-HT2A receptor activation has been shown to enhance glutamate release in some brain regions. Therefore, by blocking these receptors, this compound could further contribute to the attenuation of glutamate efflux. The net effect would depend on the relative contribution of its 5-HT1A partial agonism and 5-HT2A antagonism in specific neuronal circuits.
Experimental Protocols
In Vitro Measurement of Glutamate Release (as applied to BAYx3702)
-
Preparation: Acute hippocampal slices (400 µm thick) are prepared from adult male Wistar rats. Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2 for at least 60 minutes.
-
Superfusion: Individual slices are transferred to a superfusion chamber and continuously perfused with aCSF at a rate of 1 ml/min.
-
Stimulation: Glutamate release is evoked by a 2-minute pulse of high-potassium aCSF (e.g., 50 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity).
-
Drug Application: BAYx3702 is applied to the superfusion medium for a defined period (e.g., 20 minutes) before and during the high-potassium stimulation.
-
Sample Collection: Superfusate samples are collected at regular intervals (e.g., every 2 minutes) before, during, and after stimulation.
-
Analysis: Glutamate concentration in the collected samples is determined by high-performance liquid chromatography (HPLC) with fluorescence detection after pre-column derivatization with o-phthaldialdehyde. The amount of glutamate release is quantified by calculating the area under the curve of the release profile.
In Vivo Microdialysis for Glutamate Measurement (as applied to BAYx3702)
-
Animal Model: Adult male Sprague-Dawley rats are used. Ischemia is induced by permanent middle cerebral artery occlusion (MCAO).
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the cortex of the anesthetized rat.
-
Perfusion: The probe is perfused with aCSF at a constant flow rate (e.g., 2 µl/min).
-
Baseline Collection: After a stabilization period, dialysate samples are collected every 20 minutes to establish a baseline extracellular glutamate concentration.
-
Ischemia Induction and Drug Administration: MCAO is performed. Immediately after occlusion, BAYx3702 or vehicle is administered intravenously.
-
Post-Ischemia Collection: Dialysate samples continue to be collected for several hours post-occlusion.
-
Analysis: Glutamate levels in the dialysate are measured using HPLC with fluorescence detection. The results are expressed as a percentage of the basal glutamate levels.
Conclusion
BAYx3702 demonstrates a clear and quantifiable inhibitory effect on glutamate efflux, mediated by its full agonism at 5-HT1A receptors. This provides a strong rationale for its neuroprotective potential in conditions characterized by glutamate excitotoxicity. This compound, with its more complex receptor profile, presents a plausible, albeit unquantified, mechanism for attenuating glutamate release. Its dual action as a 5-HT1A partial agonist and 5-HT2A antagonist could theoretically offer a synergistic effect in reducing glutamatergic overactivity.
For drug development professionals, BAYx3702 represents a more direct and potent tool for targeting glutamate release via the 5-HT1A receptor. However, the multifaceted mechanism of this compound may offer a broader therapeutic window or efficacy in complex neurological disorders where both 5-HT1A and 5-HT2A receptor systems are implicated. Further research, including head-to-head comparative studies and quantitative analysis of this compound's effect on glutamate efflux, is imperative to fully elucidate their respective therapeutic potentials.
References
A Comparative Guide to Adatanserin and MDL-100907: Two Distinct 5-HT2A Receptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Adatanserin and MDL-100907, two prominent antagonists of the 5-HT2A receptor. This document synthesizes key preclinical data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate informed decisions in research and development.
This compound and MDL-100907 (also known as Volinanserin) are both potent antagonists of the serotonin 5-HT2A receptor, a key target in the treatment of various neuropsychiatric disorders. However, they exhibit distinct pharmacological profiles, with notable differences in their affinity, selectivity, and functional activity. This guide aims to provide a comprehensive side-by-side comparison to aid researchers in selecting the appropriate tool for their specific experimental needs.
Pharmacological Profile: A Head-to-Head Comparison
The in vitro binding affinities of this compound and MDL-100907 reveal their fundamental differences. MDL-100907 is a highly potent and selective 5-HT2A antagonist, while this compound presents a more complex profile with high affinity for the 5-HT1A receptor, where it acts as a partial agonist.
| Parameter | This compound | MDL-100907 (Volinanserin) |
| Primary Target | 5-HT1A (Partial Agonist), 5-HT2A/2C (Antagonist)[1][2][3] | 5-HT2A (Antagonist)[4] |
| 5-HT2A Affinity (Ki) | ~73 nM (for 5-HT2)[1], IC50 = 62.3 nM | ~0.36 nM |
| 5-HT1A Affinity (Ki) | ~1 nM | >100-fold lower than 5-HT2A |
| Dopamine D2 Affinity (Ki) | ~708 nM | >100-fold lower than 5-HT2A |
| Alpha-1 Adrenergic Affinity | Data not available | >100-fold lower than 5-HT2A |
| Histamine H1 Affinity | Data not available | Data not available |
In Vivo Functional Activity
In vivo studies corroborate the in vitro findings, demonstrating the functional consequences of their distinct pharmacological profiles.
| In Vivo Model | This compound | MDL-100907 (Volinanserin) |
| DOI-induced Head Twitch/Shake | Antagonizes | Potently inhibits |
| Quipazine-induced Head Shake | Antagonizes | Potently inhibits |
| Anxiolytic/Antidepressant Models | Shows significant anxiolytic and antidepressant activity | Investigated for these properties, but not its primary profile |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the 5-HT2A receptor signaling pathway and a typical experimental workflow for assessing antagonist activity.
References
- 1. Synthesis and SAR of this compound: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
Adatanserin: A Comparative Analysis of its Anxiolytic Efficacy Against Traditional Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical anxiolytic efficacy of Adatanserin against traditional anxiolytic agents, including benzodiazepines, and selective serotonin reuptake inhibitors (SSRIs). Due to the discontinuation of this compound's clinical development, this comparison focuses on available preclinical data and mechanisms of action.
Executive Summary
This compound is a novel compound with a distinct pharmacological profile, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2C receptors. Preclinical evidence suggests its potential as an anxiolytic. Traditional anxiolytics, such as benzodiazepines and SSRIs, have well-established efficacy but are accompanied by various side effects and limitations. This guide synthesizes the available preclinical data to offer a comparative perspective on this compound's potential therapeutic standing.
Mechanism of Action
This compound exerts its effects through a dual modulation of the serotonergic system. Its partial agonism at 5-HT1A receptors is thought to contribute to anxiolysis, while its antagonism of 5-HT2A and 5-HT2C receptors may also play a role in reducing anxiety and mitigating potential side effects associated with serotonergic agents.[1]
Traditional Anxiolytics operate through different mechanisms:
-
Benzodiazepines (e.g., Diazepam): Enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.
-
Azapirones (e.g., Buspirone): Primarily acts as a 5-HT1A receptor partial agonist.[2]
-
Selective Serotonin Reuptake Inhibitors (SSRIs) (e.g., Fluoxetine, Paroxetine): Increase the extracellular level of serotonin by limiting its reabsorption into the presynaptic cell, increasing the level of serotonin in the synaptic cleft available to bind to the postsynaptic receptor.
Preclinical Efficacy Comparison
Direct comparative preclinical studies between this compound and traditional anxiolytics are scarce in publicly available literature. However, we can infer a comparative profile by examining their performance in established animal models of anxiety. This compound has been reported to show "significant anxiolytic activity in an animal conflict model"[1]. For comparison, this guide presents data for traditional anxiolytics in similar conflict models.
Quantitative Data from Preclinical Studies
| Drug Class | Compound | Animal Model | Dosage | Key Findings | Reference |
| Mixed 5-HT1A/5-HT2A/2C Agent | This compound | Animal Conflict Model | Not Specified | Significant anxiolytic activity | [1] |
| Benzodiazepine | Diazepam | Conditioned Suppression of Drinking | 0.25-1 mg/kg (SC) | Marked (400-500%) increase in punished responding | [3] |
| Azapirone | Buspirone | Conditioned Suppression of Drinking | 0.125-1.0 mg/kg (SC) | Marginal increase in punished responding | |
| Azapirone | Buspirone | Vogel Conflict Test | 10, 30 mg/kg (p.o.) | Significant anxiolytic activity | |
| SSRI | Paroxetine | Vogel Conflict Test | Not Specified | Showed activity in male rats | |
| SSRI | Fluoxetine | Vogel Conflict Test | Not Specified | Showed activity in male rats |
Note: The lack of specific dosage and quantitative outcomes for this compound in the available literature prevents a direct, quantitative comparison in this table. The data presented for traditional anxiolytics are from various studies and may not be directly comparable due to differences in experimental protocols.
Detailed Experimental Protocols
Animal Conflict Models
Conflict models are a cornerstone in preclinical anxiolytic research. These tests create a situation where an animal is motivated to perform a behavior (e.g., drinking or eating) but is simultaneously punished for doing so (e.g., receiving a mild electric shock). Anxiolytic drugs are expected to increase the rate of the punished behavior.
1. Vogel Conflict Test
-
Principle: This test is based on the suppression of drinking behavior in water-deprived rodents by punishing licks with a mild electric shock. Anxiolytic compounds are expected to increase the number of punished licks.
-
Apparatus: An operant chamber equipped with a drinking spout connected to a lickometer and a shock generator connected to the grid floor.
-
Procedure:
-
Water Deprivation: Rodents (typically rats or mice) are water-deprived for a period of 24-48 hours before the test.
-
Acclimation: Animals are placed in the testing chamber and allowed to drink freely for a short period to habituate to the apparatus.
-
Testing: The drug or vehicle is administered at a specified time before the test session. During the test, every 20th lick (or another predetermined number) on the drinking spout results in the delivery of a mild electric shock through the floor grid.
-
Data Collection: The number of licks and shocks received during the session (typically 3-5 minutes) is recorded. An increase in the number of shocks accepted by the animal is indicative of an anxiolytic effect.
-
2. Geller-Seifter Conflict Test
-
Principle: This model involves training food-deprived rats to press a lever for a food reward. During certain periods, signaled by an auditory or visual cue, each lever press is rewarded with food but also punished with a mild electric shock. Anxiolytic drugs increase the rate of lever pressing during the conflict (reward-punishment) periods.
-
Apparatus: An operant conditioning chamber with a lever, a food dispenser, and a shock generator connected to the grid floor. A stimulus light or tone generator is used to signal the different schedule components.
-
Procedure:
-
Food Deprivation: Rats are maintained at a reduced body weight (e.g., 85% of their free-feeding weight) to ensure motivation for the food reward.
-
Training: Rats are trained to press a lever for food reinforcement on a variable-interval (VI) schedule.
-
Conflict Introduction: Once a stable response rate is achieved, the conflict component is introduced. This is typically a continuous reinforcement (CRF) schedule where every lever press is rewarded with food but also punished with a mild foot shock. This conflict period is signaled by a cue.
-
Testing: The drug or vehicle is administered before the test session. The number of lever presses during the unpunished (VI) and punished (CRF) periods is recorded. A selective increase in responding during the punished period, without a significant change in the unpunished responding, is indicative of an anxiolytic effect.
-
Signaling Pathway Diagrams
Below are simplified diagrams representing the signaling pathways of this compound and traditional anxiolytics.
Caption: this compound's dual mechanism of action on serotonin receptors.
Caption: Mechanisms of action for Benzodiazepines and SSRIs.
Conclusion
This compound presents a unique mechanism of action that distinguishes it from traditional anxiolytics. Its dual activity as a 5-HT1A partial agonist and 5-HT2A/2C antagonist holds theoretical promise for anxiolytic efficacy with a potentially favorable side effect profile. However, the discontinuation of its development means that comprehensive preclinical and clinical data directly comparing it to established treatments like benzodiazepines and SSRIs are not available. The provided preclinical data for traditional anxiolytics in conflict models offer a benchmark for the kind of efficacy that would be expected of a novel anxiolytic. Further research into compounds with a similar pharmacological profile to this compound may be warranted to explore this therapeutic approach to anxiety disorders.
References
- 1. Synthesis and SAR of this compound: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological and clinical effects of buspirone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buspirone effects in an animal conflict procedure: comparison with diazepam and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Adatanserin's 5-HT1A Receptor Activity with the Selective Antagonist WAY-100635: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Adatanserin and WAY-100635, focusing on the use of WAY-100635 as a critical tool to validate the serotonergic activity of this compound at the 5-HT1A receptor. We present key experimental data, detailed methodologies, and visual workflows to support researchers in designing and interpreting studies aimed at characterizing 5-HT1A receptor ligands.
Introduction to the Compounds
This compound (WY-50324) is a novel adamantyl arylpiperazine derivative that exhibits a dual mechanism of action, acting as a partial agonist at the 5-HT1A receptor and an antagonist at 5-HT2A and 5-HT2C receptors.[1] Its high affinity for the 5-HT1A receptor makes it a compound of interest for its potential neuroprotective, anxiolytic, and antidepressant effects.[1][2]
WAY-100635 is a highly potent and selective "silent" antagonist of the 5-HT1A receptor.[3] Its high affinity and selectivity, coupled with a lack of intrinsic agonist activity, have established it as the gold standard for characterizing and validating the 5-HT1A-mediated effects of other compounds in both in vitro and in vivo experimental settings.[3] It is a crucial tool for isolating and confirming the specific involvement of the 5-HT1A receptor in the pharmacological action of a test compound.
Data Presentation: A Comparative Look at Receptor Binding
The affinity of a compound for its target receptor is a fundamental parameter in pharmacology. The table below summarizes the binding affinities (Ki) of this compound and WAY-100635 for the 5-HT1A receptor, demonstrating that both compounds bind with high affinity in the nanomolar and sub-nanomolar range, respectively.
| Compound | Receptor Target | Binding Affinity (Ki) | Reference |
| This compound | 5-HT1A | 1 nM | |
| WAY-100635 | 5-HT1A | 0.39 nM | |
| WAY-100635 | 5-HT1A (rat) | 0.84 nM |
Note: Ki values can vary slightly between different studies and experimental conditions.
Experimental Validation of this compound's 5-HT1A Activity using WAY-100635
To confirm that the observed effects of this compound are indeed mediated by the 5-HT1A receptor, a series of experiments employing WAY-100635 as a competitive antagonist would be conducted. The following sections outline the principles and protocols for these key experiments.
Experimental Workflow for Validating 5-HT1A Receptor Activity
The logical flow of experiments to validate this compound's 5-HT1A activity using WAY-100635 is depicted in the diagram below. This process begins with determining the binding affinity and functional potency of this compound and culminates in in vivo studies to confirm its mechanism of action in a physiological context.
Experimental Protocols
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human 5-HT1A receptor (e.g., CHO-K1 or HEK293 cells) or from brain tissue rich in these receptors (e.g., rat hippocampus).
-
Assay Buffer: A typical assay buffer would be 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, and 0.1% ascorbic acid, at a pH of 7.4.
-
Competition Binding: A fixed concentration of a radiolabeled 5-HT1A antagonist, such as [3H]WAY-100635, is incubated with the membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The mixture is incubated, for example, for 60 minutes at 27°C, to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.
Objective: To characterize the functional activity (EC50 and Emax) of this compound at the 5-HT1A receptor and to demonstrate competitive antagonism by WAY-100635.
Protocol:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing 5-HT1A receptors or from brain tissue are used.
-
Assay Buffer: A suitable buffer would contain 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, 100 mM NaCl, and 1 mM dithiothreitol, at pH 7.4.
-
Agonist Stimulation: Membranes are incubated with increasing concentrations of this compound in the presence of [35S]GTPγS and GDP. Agonist binding to the G-protein coupled 5-HT1A receptor stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Competitive Antagonism: To validate the 5-HT1A-mediated effect, the assay is repeated with increasing concentrations of this compound in the presence of a fixed concentration of WAY-100635.
-
Incubation and Filtration: The incubation and filtration steps are similar to the radioligand binding assay.
-
Data Analysis: The amount of bound [35S]GTPγS is quantified. The EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) of this compound are determined. In the presence of WAY-100635, a rightward shift in the this compound dose-response curve with no change in the Emax would indicate competitive antagonism at the 5-HT1A receptor. This can be further analyzed using a Schild plot to determine the pA2 value of WAY-100635.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation of the receptor by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. WAY-100635, as a silent antagonist, binds to the receptor but does not initiate this signaling cascade and competitively blocks the binding of agonists.
Conclusion
WAY-100635 is an indispensable pharmacological tool for the validation of this compound's activity at the 5-HT1A receptor. Through competitive radioligand binding assays, researchers can confirm the high affinity of this compound for this receptor. Furthermore, in functional assays such as [35S]GTPγS binding or cAMP accumulation, the ability of WAY-100635 to competitively antagonize the effects of this compound provides unequivocal evidence that its functional activity is mediated through the 5-HT1A receptor. This systematic approach, from in vitro characterization to in vivo validation, is essential for accurately defining the pharmacological profile of novel compounds like this compound and for advancing the development of new therapeutics targeting the serotonergic system.
References
- 1. Effect of the selective 5-HT1A receptor antagonist WAY 100635 on the inhibition of e.p.s.ps produced by 5-HT in the CA1 region of rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of thiothis compound and its dialkylated products as partial 5-HTR1A agonists and 5-HTR2A antagonists for potential use in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Adatanserin and Thioadatanserin: A Guide for Researchers
A detailed examination of the pharmacological profiles, experimental data, and signaling pathways of Adatanserin and its thio-derivative, Thiothis compound, for researchers and drug development professionals.
This guide provides a comprehensive comparative analysis of this compound and its closely related analog, Thiothis compound. Both compounds exhibit significant interactions with serotonin receptors, positioning them as molecules of interest for neuropsychopharmacological research. This document summarizes their quantitative pharmacological data, details the experimental protocols used for their characterization, and visualizes their proposed signaling mechanisms and experimental workflows.
Pharmacological Profile: A Head-to-Head Comparison
This compound and Thiothis compound share a common structural backbone but differ in the functional group attached to the adamantane moiety, with Thiothis compound incorporating a thioamide in place of an amide. This seemingly minor structural modification results in distinct pharmacological profiles at key serotonin receptors, namely 5-HT1A and 5-HT2A.
This compound is characterized as a mixed 5-HT1A receptor partial agonist and a 5-HT2A and 5-HT2C receptor antagonist[1]. It demonstrates high affinity for the 5-HT1A receptor and moderate affinity for the 5-HT2 receptor[2][3]. Thiothis compound, a novel derivative, also exhibits a dual activity profile, acting as a potent partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor[4]. A key distinction is the thionation of this compound hydrochloride with Lawesson's reagent to yield Thiothis compound[4].
The following table summarizes the available quantitative data for both compounds, providing a direct comparison of their potency and functional activity at the 5-HT1A and 5-HT2A receptors. It is important to note that the data for this compound and Thiothis compound are derived from different studies and experimental assays, which should be taken into consideration when making a direct comparison.
| Compound | Target Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | 5-HT1A | Radioligand Binding | Ki | 1 | |
| 5-HT2 | Radioligand Binding | Ki | 73 | ||
| Thiothis compound | 5-HT1A | PathHunter® β-arrestin | EC50 | 6.7 | |
| 5-HT2A | PathHunter® β-arrestin | IC50 | 62.3 | ||
| 5-HT2C | PathHunter® β-arrestin | IC50 | > 3333 |
Experimental Methodologies
The characterization of this compound and Thiothis compound relies on established in vitro pharmacological assays. The following sections detail the general protocols for the key experiments cited in the literature.
Radioligand Binding Assays (for this compound)
Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor. These assays involve incubating a radiolabeled ligand with a preparation of cells or membranes expressing the target receptor in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
General Protocol:
-
Membrane Preparation: Tissues or cells expressing the target serotonin receptors (5-HT1A and 5-HT2A) are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membrane preparation is incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]ketanserin for 5-HT2A) and various concentrations of the unlabeled this compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
PathHunter® β-Arrestin Assay (for Thiothis compound)
The PathHunter® β-arrestin assay is a cell-based functional assay that measures the interaction of β-arrestin with an activated G-protein coupled receptor (GPCR). This assay was used to determine the agonist and antagonist properties of Thiothis compound at the 5-HT1A and 5-HT2A receptors, respectively.
General Protocol:
-
Cell Culture: Engineered cells stably co-expressing the target serotonin receptor (5-HT1A or 5-HT2A) fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag are cultured.
-
Compound Addition: The cells are treated with varying concentrations of Thiothis compound.
-
Receptor Activation and β-Arrestin Recruitment: For agonist testing (5-HT1A), the binding of Thiothis compound activates the receptor, leading to the recruitment of EA-β-arrestin to the PK-tagged receptor. For antagonist testing (5-HT2A), the cells are co-incubated with a known agonist and Thiothis compound to measure the inhibition of agonist-induced β-arrestin recruitment.
-
Enzyme Complementation and Signal Generation: The proximity of PK and EA upon β-arrestin recruitment leads to the formation of a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal.
-
Signal Detection: The chemiluminescent signal is measured using a luminometer.
-
Data Analysis: The data are plotted to generate dose-response curves, from which EC50 (for agonists) or IC50 (for antagonists) values are determined.
Signaling Pathways
The differential activities of this compound and Thiothis compound at 5-HT1A and 5-HT2A receptors translate to distinct effects on intracellular signaling cascades.
This compound: 5-HT2A Receptor Antagonism and Neuroprotection
This compound has been shown to exhibit neuroprotective effects against ischemia-induced glutamatergic excitotoxicity, an effect attributed to its blockade of the 5-HT2A receptor. 5-HT2A receptors are Gq/11-coupled GPCRs. Their activation typically leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By acting as an antagonist, this compound blocks the binding of serotonin (5-HT) to the 5-HT2A receptor, thereby inhibiting this downstream signaling cascade and its potential contribution to excitotoxicity.
Thiothis compound: 5-HT1A Receptor Partial Agonism
As a partial agonist at the 5-HT1A receptor, Thiothis compound is expected to modulate the signaling pathway associated with this Gi/o-coupled receptor. Activation of 5-HT1A receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). As a partial agonist, Thiothis compound would elicit a submaximal inhibitory effect on adenylyl cyclase compared to a full agonist like serotonin.
Conclusion
This compound and Thiothis compound represent a compelling pair of compounds for investigating the structure-activity relationships at serotonin receptors. While both target the 5-HT1A and 5-HT2A receptors, the thioamide substitution in Thiothis compound subtly alters its pharmacological profile, resulting in a potent 5-HT1A partial agonist and 5-HT2A antagonist. The data presented in this guide, along with the outlined experimental methodologies and signaling pathways, provide a foundational understanding for researchers and drug development professionals. Further head-to-head comparative studies employing identical experimental conditions are warranted to more definitively elucidate the nuanced differences in their pharmacological effects and to fully explore their therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthesis and SAR of this compound: novel adamantyl aryl- and heteroarylpiperazines with dual serotonin 5-HT(1A) and 5-HT(2) activity as potential anxiolytic and antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological evaluation of thiothis compound and its dialkylated products as partial 5-HTR1A agonists and 5-HTR2A antagonists for potential use in depression and anxiety disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacological Effects of Adatanserin and SB-206553
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Adatanserin and SB-206553, two research compounds that modulate the serotonin (5-HT) system. The information presented herein is curated from publicly available scientific literature to assist researchers in differentiating their pharmacological profiles.
Introduction
This compound and SB-206553 are both recognized for their interaction with serotonin receptors, yet they exhibit distinct binding affinities, functional activities, and downstream effects. This compound is characterized as a mixed 5-HT1A receptor partial agonist and 5-HT2A/2C receptor antagonist, while SB-206553 is a potent and selective 5-HT2B/2C receptor antagonist, also described as a 5-HT2C inverse agonist. Understanding these nuances is critical for the design and interpretation of preclinical and clinical research.
Data Presentation
Table 1: Comparative Receptor Binding Affinities
This table summarizes the receptor binding affinities (Ki in nM) of this compound and SB-206553 for various serotonin and other neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | SB-206553 (Ki, nM) |
| 5-HT1A | 1 [1][2] | - |
| 5-HT2A | 73[1][2] | 1585 (pKi = 5.8)[3] |
| 5-HT2B | - | 1.29 (pA2 = 8.9) |
| 5-HT2C | Antagonist activity noted | 12.6 (pKi = 7.9) |
Table 2: Comparative Functional Activities
This table outlines the functional effects of this compound and SB-206553 at their primary target receptors.
| Compound | Receptor | Functional Activity |
| This compound | 5-HT1A | Partial Agonist |
| 5-HT2A | Antagonist | |
| 5-HT2C | Antagonist | |
| SB-206553 | 5-HT2B | Antagonist |
| 5-HT2C | Antagonist / Inverse Agonist |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Methodology:
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293, CHO) recombinantly expressing the target receptor or from specific tissue homogenates.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, or [125I]-DOI for 5-HT2C) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound or SB-206553).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Functional Assays
Objective: To measure the ability of a compound to inhibit the agonist-induced production of inositol phosphates, a downstream signaling event of Gq-coupled 5-HT2 receptors.
General Methodology:
-
Cell Culture and Labeling: Cells expressing the 5-HT2 receptor of interest are cultured and incubated with [3H]-myo-inositol to label the cellular phosphoinositide pools.
-
Incubation: The labeled cells are pre-incubated with varying concentrations of the antagonist (this compound or SB-206553) or vehicle.
-
Stimulation: The cells are then stimulated with a 5-HT agonist (e.g., serotonin) to activate the 5-HT2 receptors.
-
Extraction: The reaction is stopped, and the total inositol phosphates are extracted from the cells.
-
Quantification: The amount of [3H]-inositol phosphates is quantified using scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced increase in inositol phosphate accumulation is measured, and parameters like the pA2 or pKB value are calculated to quantify the antagonist potency.
Objective: To measure the ability of a compound to stimulate the binding of [35S]GTPγS to G-proteins, an early event in Gi/o-coupled receptor activation.
General Methodology:
-
Membrane Preparation: Membranes from cells or tissues expressing the 5-HT1A receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the agonist (this compound), GDP, and [35S]GTPγS.
-
Separation: The reaction is terminated by rapid filtration, separating the G-protein-bound [35S]GTPγS from the free form.
-
Quantification: The radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [35S]GTPγS binding (EC50) is determined to assess its potency and efficacy.
Mandatory Visualization
References
Validating Adatanserin's Mechanism of Action: A Comparative Guide Using 5-HT Receptor Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Adatanserin, a mixed 5-HT1A receptor partial agonist and 5-HT2A/2C receptor antagonist, utilizing 5-HT receptor knockout mouse models. While direct experimental data of this compound in these specific knockout models is not extensively available in published literature, this document outlines the expected outcomes based on its known pharmacological profile and the established phenotypes of these genetically modified animals. The provided experimental protocols and data tables serve as a template for conducting and interpreting such validation studies.
Introduction to this compound and its Hypothesized Mechanism
This compound is a psychoactive compound that has been investigated for its potential anxiolytic and antidepressant effects.[1][2] Its mechanism of action is believed to be mediated through its dual activity at key serotonin receptors: partial agonism at the 5-HT1A receptor and antagonism at the 5-HT2A and 5-HT2C receptors.[1][3] The 5-HT1A receptor is an autoreceptor that regulates serotonin release; partial agonism at this receptor is hypothesized to contribute to anxiolytic effects.[4] Conversely, the 5-HT2A receptor is involved in excitatory neurotransmission, and its blockade is associated with antipsychotic and anxiolytic properties. Knockout mouse models, which lack specific genes for these receptors, are invaluable tools for dissecting the precise contribution of each receptor subtype to the overall pharmacological profile of a drug like this compound.
Comparative Analysis: this compound in Wild-Type vs. 5-HT Knockout Models
This section outlines the anticipated behavioral and physiological responses to this compound in wild-type mice compared to 5-HT1A and 5-HT2A receptor knockout mice. These predictions are based on the known functions of these receptors and the pharmacological actions of this compound.
Behavioral Phenotypes of Knockout Mice
5-HT1A receptor knockout (1AKO) mice typically exhibit an anxiety-like phenotype, characterized by increased avoidance of open and novel environments. 5-HT2A receptor knockout mice also show altered anxiety-related behaviors and can have deficits in sensorimotor gating.
Expected Effects of this compound
In wild-type (WT) mice, this compound is expected to produce anxiolytic-like effects, such as increased time spent in the open arms of an elevated plus maze. This is attributed to the combined action of 5-HT1A partial agonism and 5-HT2A antagonism.
In 5-HT1A knockout (1AKO) mice, the partial agonist effects of this compound at the 5-HT1A receptor will be absent. Therefore, any remaining anxiolytic activity would be primarily due to its antagonist action at 5-HT2A/2C receptors. Comparing the magnitude of the anxiolytic effect in WT and 1AKO mice would help quantify the contribution of the 5-HT1A receptor to this compound's overall efficacy.
In 5-HT2A knockout (2AKO) mice, the antagonist effects of this compound at the 5-HT2A receptor will be eliminated. The observed behavioral effects would then be predominantly due to its partial agonist activity at 5-HT1A receptors. This allows for the isolation and characterization of the 5-HT1A-mediated component of this compound's action.
Quantitative Data Summary
The following tables summarize the known binding affinities of this compound and provide a template for presenting comparative experimental data from studies using wild-type and knockout mice.
Table 1: this compound Receptor Binding Affinity
| Receptor Subtype | Binding Affinity (Ki) in nM |
| 5-HT1A | 1.0 |
| 5-HT2A | 73.0 |
| 5-HT2C | Moderate Affinity (Ki not specified) |
Data compiled from publicly available pharmacological studies.
Table 2: Predicted Outcomes in the Elevated Plus Maze Test
| Animal Model | Treatment | Expected % Time in Open Arms | Expected Number of Open Arm Entries |
| Wild-Type | Vehicle | Baseline | Baseline |
| Wild-Type | This compound | Increased | Increased |
| 5-HT1A Knockout | Vehicle | Decreased (vs. WT Vehicle) | Decreased (vs. WT Vehicle) |
| 5-HT1A Knockout | This compound | Moderately Increased (vs. 1AKO Vehicle) | Moderately Increased (vs. 1AKO Vehicle) |
| 5-HT2A Knockout | Vehicle | Altered (vs. WT Vehicle) | Altered (vs. WT Vehicle) |
| 5-HT2A Knockout | This compound | Minimally Changed or Increased (vs. 2AKO Vehicle) | Minimally Changed or Increased (vs. 2AKO Vehicle) |
Table 3: Predicted Outcomes in In Vitro Functional Assays
| Assay | Receptor Target | Animal Model | This compound Effect |
| [³⁵S]GTPγS Binding | 5-HT1A | Wild-Type | Partial Agonist (Stimulation of binding) |
| [³⁵S]GTPγS Binding | 5-HT1A | 5-HT1A Knockout | No Effect |
| Agonist-induced IP₁ Accumulation | 5-HT2A | Wild-Type | Antagonist (Inhibition of agonist effect) |
| Agonist-induced IP₁ Accumulation | 5-HT2A | 5-HT2A Knockout | No Effect |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A and 5-HT2A receptors.
Materials:
-
Cell membranes from cell lines expressing human 5-HT1A or 5-HT2A receptors.
-
Radioligands: [³H]-8-OH-DPAT (for 5-HT1A), [³H]-Ketanserin (for 5-HT2A).
-
This compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash Buffer (ice-cold assay buffer).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the various concentrations of this compound or vehicle.
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the contents of the wells and wash with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
Objective: To determine the functional activity (partial agonism) of this compound at the 5-HT1A receptor.
Materials:
-
Cell membranes from cells expressing the 5-HT1A receptor.
-
[³⁵S]GTPγS.
-
This compound.
-
GDP.
-
Assay Buffer (containing MgCl₂ and NaCl).
-
Scintillation counter.
Procedure:
-
Pre-incubate cell membranes with this compound at various concentrations in the presence of GDP.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period at a specific temperature (e.g., 30°C).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Plot the concentration-response curve to determine the EC50 and Emax relative to a full agonist.
Elevated Plus Maze (EPM) Test
Objective: To assess the anxiolytic-like effects of this compound in wild-type and knockout mice.
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle intraperitoneally at a predetermined time before the test.
-
Place the mouse in the center of the maze, facing one of the enclosed arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera and tracking software.
-
Analyze the data for the time spent in the open arms, the number of entries into the open arms, and total distance traveled.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways of 5-HT1A and 5-HT2A receptors and the action of this compound.
Experimental Workflow
Caption: Experimental workflow for validating this compound's mechanism using knockout models.
Logical Relationship of Knockout Validation
Caption: Logical framework for validating this compound's mechanism with knockout models.
References
Adatanserin in Profile: A Comparative Analysis of Mixed 5-HT1A/5-HT2A Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adatanserin with other prominent mixed 5-HT1A and 5-HT2A receptor ligands. The following sections detail the pharmacological profiles, supported by quantitative data, and outline the experimental methodologies used to derive these findings.
Introduction to Mixed 5-HT1A/5-HT2A Ligands
The serotonin (5-hydroxytryptamine, 5-HT) system is a critical modulator of a vast array of physiological and psychological processes. Among the numerous 5-HT receptor subtypes, the 5-HT1A and 5-HT2A receptors are particularly significant targets for therapeutic intervention in psychiatric and neurological disorders. Mixed 5-HT1A/5-HT2A ligands, which can simultaneously modulate both receptor types, offer a complex and potentially more effective approach to treatment compared to selective ligands. This compound is one such molecule, characterized as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1] This unique pharmacological profile has positioned it as a compound of interest for its potential neuroprotective and antidepressant-like activities.[1]
Comparative Pharmacological Data
The binding affinities (Ki) of this compound and other notable mixed 5-HT1A/5-HT2A ligands are summarized in the table below. Lower Ki values indicate higher binding affinity. The functional activity at each receptor is also provided, highlighting the diverse pharmacological profiles within this class of compounds.
| Compound | 5-HT1A Ki (nM) | 5-HT1A Functional Activity | 5-HT2A Ki (nM) | 5-HT2A Functional Activity | 5-HT2C Ki (nM) |
| This compound | 1[1] | Partial Agonist | 73[1] | Antagonist | - |
| Flibanserin | 1[2] | Agonist | 49 | Antagonist | - |
| Aripiprazole | 4.2 | Partial Agonist | 3.4 | Antagonist | 15 |
| Brexpiprazole | 0.12 | Partial Agonist | 0.47 | Antagonist | - |
| Cariprazine | 2.6 | Partial Agonist | 18.8 | Antagonist | 134 |
| Lumateperone | - | - | 0.54 | Antagonist | - |
| Ritanserin | 309 | Antagonist | - | Antagonist | - |
| Ketanserin | - | - | 1.1 | Antagonist | - |
Signaling Pathways
The 5-HT1A and 5-HT2A receptors are coupled to distinct intracellular signaling cascades. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: 5-HT2A Receptor Signaling Pathway.
Experimental Protocols
The following sections provide an overview of the methodologies typically employed to determine the binding affinity and functional activity of ligands at 5-HT1A and 5-HT2A receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
Caption: Radioligand Binding Assay Workflow.
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A or 5-HT2A receptor.
Materials:
-
Cell membranes expressing the target human 5-HT receptor subtype.
-
A specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Test compound at various concentrations.
-
Wash buffer (e.g., ice-cold Tris-HCl).
-
Scintillation cocktail.
Procedure:
-
Incubation: Receptor membranes are incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound. A parallel set of tubes containing the radioligand and a high concentration of a known ligand is used to determine non-specific binding. Total binding is determined in the absence of a competing ligand.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.
-
Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays are employed to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a receptor.
1. [³⁵S]GTPγS Binding Assay (for Gi/o-coupled receptors like 5-HT1A)
This assay measures the activation of G-proteins following receptor stimulation.
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G-protein in its active state, and the amount of bound [³⁵S]GTPγS is proportional to receptor activation.
Procedure Outline:
-
Receptor membranes are incubated with the test compound and [³⁵S]GTPγS.
-
The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.
-
The amount of bound radioactivity is quantified by scintillation counting.
-
Agonists will stimulate [³⁵S]GTPγS binding, while antagonists will block the stimulation caused by a known agonist.
2. Calcium Flux Assay (for Gq/11-coupled receptors like 5-HT2A)
This assay measures the increase in intracellular calcium concentration following receptor activation.
Principle: Activation of the Gq/11 pathway leads to the release of calcium from intracellular stores. This change in calcium concentration can be detected using calcium-sensitive fluorescent dyes.
Procedure Outline:
-
Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye.
-
A baseline fluorescence reading is established.
-
The test compound is added, and any change in fluorescence, indicating a change in intracellular calcium, is measured over time using a fluorescence plate reader.
-
Agonists will induce an increase in fluorescence, while antagonists will inhibit the fluorescence increase caused by a known agonist.
Conclusion
This compound presents a distinct pharmacological profile as a high-affinity 5-HT1A partial agonist and a moderate-affinity 5-HT2A antagonist. When compared to other mixed ligands, such as the newer atypical antipsychotics, this compound's profile shows a different balance of affinities and functional activities. This comparative guide, with its presentation of quantitative data and experimental methodologies, serves as a valuable resource for researchers in the field of neuropharmacology and drug development, facilitating a deeper understanding of the therapeutic potential of mixed 5-HT1A/5-HT2A ligands. The provided experimental frameworks offer a basis for the continued exploration and characterization of novel compounds targeting this important receptor system.
References
A Head-to-Head Comparison of Adatanserin and Flibanserin: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of Adatanserin and Flibanserin, two centrally acting agents with significant effects on the serotonin system. While both compounds have been investigated for their potential in treating central nervous system disorders, their distinct pharmacological profiles warrant a detailed examination for researchers, scientists, and drug development professionals. This document summarizes their mechanisms of action, receptor binding affinities, and functional activities based on available preclinical and clinical data.
Introduction
This compound and Flibanserin are both piperazine derivatives that exhibit high affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Flibanserin has been approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women[1]. This compound was under development as an antidepressant but was ultimately discontinued[2]. This guide aims to provide a side-by-side comparison of their pharmacological properties to inform future research and drug development efforts.
Mechanism of Action
Both this compound and Flibanserin derive their pharmacological effects from their interaction with key serotonin receptors in the brain.
This compound is characterized as a mixed 5-HT1A receptor partial agonist and a 5-HT2A and 5-HT2C receptor antagonist[2]. Its potential antidepressant and anxiolytic effects are thought to stem from this dual action.
Flibanserin acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist[3][4]. It also demonstrates moderate antagonist activity at 5-HT2B, 5-HT2C, and dopamine D4 receptors. This complex pharmacology is believed to modulate the balance of neurotransmitters in brain regions associated with sexual desire.
The proposed signaling pathway for both drugs involves the modulation of downstream signaling cascades initiated by 5-HT1A and 5-HT2A receptor activation or blockade.
Receptor Binding Affinity
The following table summarizes the in vitro binding affinities (Ki values) of this compound and Flibanserin for various receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Flibanserin (Ki, nM) |
| 5-HT1A | 1 | 1 |
| 5-HT2A | 73 | 49 |
| 5-HT2C | Antagonist activity reported | Moderate antagonist activity reported |
| Dopamine D4 | Not reported | 4-24 |
Functional Activity
The functional effects of this compound and Flibanserin at their primary targets are detailed below.
This compound
-
5-HT1A Receptor: Partial agonist activity has been demonstrated in vivo in the rat serotonin syndrome model.
-
5-HT2A Receptor: Antagonist activity was observed in quipazine- and DOI-induced head shake paradigms in rodents.
-
5-HT2C Receptor: this compound is also reported to be an antagonist at this receptor.
Flibanserin
-
5-HT1A Receptor: Agonist activity is evidenced by its ability to reduce forskolin-stimulated cAMP formation.
-
5-HT2A Receptor: Antagonist activity is supported by its ability to block 5-HT-induced phosphoinositide turnover.
-
Dopamine D4 Receptor: Flibanserin acts as a very weak partial agonist at this receptor.
Preclinical and Clinical Findings
This compound demonstrated antidepressant-like activity in animal models, which was a key driver for its initial development. However, clinical trials for depression were not pursued, and the compound was discontinued.
Flibanserin , after initially being investigated as an antidepressant, was repurposed for the treatment of HSDD in premenopausal women. Several clinical trials have demonstrated its efficacy in increasing the number of satisfying sexual events and improving sexual desire, although the effects are modest. The most common adverse events reported in clinical trials were somnolence, dizziness, and nausea.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings. Below are representative protocols for the types of assays used to characterize this compound and Flibanserin.
Receptor Binding Assay (5-HT1A)
This assay determines the affinity of a compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
A typical protocol involves using cell membranes from a cell line stably expressing the human 5-HT1A receptor. The membranes are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT) and a range of concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. After incubation, the bound and free radioligand are separated by rapid filtration, and the radioactivity of the filter-bound material is quantified. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay (5-HT1A Agonism)
This assay measures the ability of a compound to activate the 5-HT1A receptor and induce a downstream signaling cascade, specifically the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.
In this assay, cells expressing the 5-HT1A receptor are first treated with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels. The cells are then incubated with varying concentrations of the test compound. The ability of the compound to act as an agonist at the Gi-coupled 5-HT1A receptor will result in a dose-dependent decrease in cAMP levels. The cAMP concentration is then measured using a suitable method, such as a competitive immunoassay with a fluorescent or luminescent readout. The EC50 value, representing the concentration of the compound that produces 50% of its maximal effect, is then determined.
Phosphoinositide Hydrolysis Assay (5-HT2A Antagonism)
This assay is used to determine the antagonist activity of a compound at the 5-HT2A receptor by measuring its ability to block the agonist-induced production of inositol phosphates.
The experimental workflow typically involves labeling cells expressing the 5-HT2A receptor with [³H]myo-inositol. The cells are then pre-incubated with varying concentrations of the antagonist (this compound or Flibanserin) before being stimulated with a 5-HT2A agonist (e.g., serotonin or DOI). The reaction is stopped, and the accumulated [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting. The IC50 value, the concentration of the antagonist that inhibits 50% of the agonist-induced response, is then calculated.
In Vivo Models
-
Rat Serotonin Syndrome: This model is used to assess 5-HT1A receptor agonist activity. It involves the systemic administration of the test compound to rats and the subsequent observation of a characteristic set of behaviors, including forepaw treading, flat body posture, and head weaving. The ability of a compound to induce these behaviors is indicative of 5-HT1A agonism.
-
Quipazine-Induced Head Shake Model: This model is employed to evaluate 5-HT2A receptor antagonist activity. The non-selective serotonin receptor agonist quipazine induces a characteristic head-shaking behavior in rodents, which is mediated by 5-HT2A receptors. The ability of a test compound to block this behavior indicates 5-HT2A antagonism.
Conclusion
This compound and Flibanserin share a common structural backbone and interact with similar serotonin receptor subtypes. However, their distinct functional profiles—this compound as a 5-HT1A partial agonist and Flibanserin as a full agonist with a broader receptor interaction profile—have led to different developmental paths and clinical applications. While Flibanserin has found a niche in the treatment of HSDD, the preclinical data for this compound suggests it may have held promise as an antidepressant. This head-to-head comparison provides a valuable resource for researchers interested in the pharmacology of serotonergic agents and the development of novel therapeutics for central nervous system disorders. The provided experimental frameworks can serve as a guide for further investigation into the nuanced activities of these and other related compounds.
References
Cross-Validation of Adatanserin Binding Data with Functional Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Adatanserin's binding affinity at serotonin receptors with its functional activity, supported by experimental data. This compound has been identified as a compound with a mixed pharmacological profile, acting as a partial agonist at the 5-HT1A serotonin receptor and an antagonist at the 5-HT2A and 5-HT2C receptors.[1] This unique profile has prompted its investigation for potential therapeutic applications, including as an anxiolytic and antidepressant agent.[1]
Quantitative Data Summary
The following tables summarize the key binding and functional parameters of this compound at its primary molecular targets.
Table 1: this compound Receptor Binding Affinities
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampal Membranes | 1 | [1] |
| 5-HT2A | [3H]Ketanserin | Rat Cortical Membranes | 73 | [1] |
Table 2: this compound Functional Activity
| Assay | Receptor Target | Species | Measured Effect | Potency/Efficacy | Reference |
| Rat Serotonin Syndrome | 5-HT1A | Rat | Induction of serotonergic behaviors | Partial Agonist Activity | [1] |
| DOI-Induced Head Shakes | 5-HT2A | Rat | Antagonism of head-twitch response | Antagonist Activity | |
| Quipazine-Induced Head Shakes | 5-HT2 | Rat | Antagonism of head-shake behavior | Antagonist Activity | |
| Animal Conflict Model | Not Specified | Rat | Anxiolytic-like effects | Significant Activity |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A and 5-HT2A receptors.
Protocol for 5-HT1A Receptor Binding Assay:
-
Tissue Preparation: Hippocampi are dissected from male Sprague-Dawley rats and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer to obtain a crude membrane preparation.
-
Assay Conditions: The membrane suspension is incubated with the radioligand [3H]8-OH-DPAT at various concentrations and a competing ligand (this compound) at a range of concentrations.
-
Incubation: The mixture is incubated at 37°C for a specified period to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Protocol for 5-HT2A Receptor Binding Assay:
-
Tissue Preparation: Frontal cortex is dissected from male Sprague-Dawley rats and processed as described for the 5-HT1A receptor assay.
-
Assay Conditions: The membrane preparation is incubated with the radioligand [3H]Ketanserin and varying concentrations of this compound.
-
Incubation, Separation, and Quantification: These steps are performed as described for the 5-HT1A receptor assay.
-
Data Analysis: The Ki value is determined using the Cheng-Prusoff equation.
Functional Assays
Objective: To characterize the functional activity of this compound as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A receptors.
Protocol for DOI-Induced Head-Twitch Response (5-HT2A Antagonism):
-
Animals: Male mice are used for this assay.
-
Drug Administration: Animals are pre-treated with either vehicle or this compound at various doses. After a specified time, the 5-HT2A receptor agonist DOI (2,5-dimethoxy-4-iodoamphetamine) is administered to induce the head-twitch response.
-
Observation: The number of head twitches is counted for a defined period following DOI administration.
-
Data Analysis: The ability of this compound to reduce the number of DOI-induced head twitches compared to the vehicle-treated group is indicative of its 5-HT2A antagonist activity.
Protocol for Rat Serotonin Syndrome (5-HT1A Partial Agonism):
-
Animals: Male rats are used for this behavioral model.
-
Drug Administration: this compound is administered to the rats at various doses.
-
Behavioral Observation: The animals are observed for a set period for the presence and severity of a constellation of behaviors known as the "serotonin syndrome," which includes forepaw treading, flat body posture, and head weaving.
-
Data Analysis: The intensity of the observed behaviors is scored. The ability of this compound to induce these behaviors, but to a lesser extent than a full 5-HT1A agonist, confirms its partial agonist activity.
Visualizations
Signaling Pathways
Caption: this compound's dual mechanism of action at 5-HT1A and 5-HT2A receptors.
Experimental Workflow
Caption: Workflow for cross-validating this compound's binding and functional data.
References
Safety Operating Guide
Proper Disposal of Adatanserin: A Guide for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: This document provides crucial safety and logistical guidance for the proper disposal of Adatanserin (WY-50324), a mixed 5-HT1A receptor partial agonist and 5-HT2A/5-HT2C receptor antagonist. Due to the absence of specific disposal instructions from regulatory agencies, this compound and all associated materials must be handled and disposed of as hazardous chemical waste. Adherence to these procedures is essential for ensuring personnel safety, environmental protection, and regulatory compliance.
Core Safety and Handling Principles
All personnel must consult their institution's Environmental Health & Safety (EHS) office for specific protocols before handling or disposing of this compound. The procedures outlined below are based on established best practices for the management of hazardous pharmaceutical waste in a laboratory setting.[1][2][3][4]
Personal Protective Equipment (PPE): Before handling this compound in any form (solid or in solution), the following minimum PPE is mandatory:
-
Gloves: Two pairs of nitrile gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles compliant with ANSI Z87.1.
-
Protective Clothing: A fully buttoned laboratory coat.
-
Respiratory Protection: When handling the powdered form of this compound, a fit-tested N95 respirator or higher is recommended to prevent inhalation.
Quantitative Data for Waste Management
Accurate tracking of hazardous waste is critical for regulatory compliance. Use the following table structure to log all this compound waste streams prior to their collection by your institution's EHS department.
| Waste Stream ID | Date Generated | Physical State (Solid/Liquid) | Composition of Waste (e.g., this compound in DMSO, contaminated gloves) | Quantity (grams or mL) | Generating Researcher | EHS Pickup Request Date |
| ADTN-W-2025-001 | 2025-11-27 | Liquid | 5 mg this compound in 50 mL DMSO | 50 mL | Dr. Jane Doe | 2025-11-28 |
| ADTN-W-2025-002 | 2025-11-27 | Solid | Contaminated pipette tips and weigh boats | 25 g | Dr. Jane Doe | 2025-11-28 |
Experimental Protocols: Step-by-Step Disposal Procedure
This section details the standard operating procedure for the collection and disposal of this compound waste within a laboratory environment.
Waste Segregation and Collection
Proper segregation is the first step in safe chemical waste disposal.
-
Designated Waste Containers: Use only EHS-approved, chemically compatible hazardous waste containers. High-density polyethylene (HDPE) containers are suitable for both solid and liquid this compound waste.[5]
-
Avoid Mixing Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible materials can lead to dangerous chemical reactions.
-
Solid Waste: All solid materials that have come into contact with this compound, such as gloves, pipette tips, weigh boats, and contaminated bench paper, must be collected in a designated solid hazardous waste container.
-
Liquid Waste: Collect all unused solutions of this compound and any solvent rinsates from contaminated glassware in a designated liquid hazardous waste container.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container that is also labeled as hazardous waste.
Waste Container Labeling and Storage
Accurate labeling and safe storage are critical for preventing accidents and ensuring proper disposal.
-
Labeling: All waste containers must be clearly and securely labeled with a "HAZARDOUS WASTE" tag. The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
Any other components in the waste mixture (e.g., DMSO, methanol).
-
The date the waste was first added to the container.
-
-
Storage:
-
Keep waste containers tightly sealed when not in use.
-
Store the sealed containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible chemicals.
-
Final Disposal Protocol
The final disposal of this compound waste must be handled by qualified personnel.
-
Institutional EHS Coordination: Once a waste container is full or ready for disposal, submit a hazardous material pickup request to your institution's EHS or waste management department.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound down the drain. Piperazine derivatives can be harmful to aquatic life.
-
DO NOT dispose of this compound in the regular trash. Unused pharmaceuticals can persist in the environment.
-
-
Recommended Disposal Technology: The standard and recommended method for the final destruction of pharmaceutical waste like this compound is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the active compound.
Mandatory Visualizations
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste from a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste in a research setting.
This compound Signaling Pathway Interaction
This compound acts on multiple serotonin receptors. Understanding its mechanism is key to recognizing its potential biological impact if not disposed of correctly.
Caption: this compound's dual mechanism as a partial agonist and antagonist at serotonin receptors.
References
Navigating the Safe Handling of Adatanserin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Adatanserin, a selective 5-HT1A receptor partial agonist and 5-HT2 receptor antagonist used in research.[1][2][3]
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for handling research-grade chemical compounds. All personnel should conduct a substance-specific risk assessment before beginning any work.
Personal Protective Equipment (PPE)
Consistent and proper use of Personal Protective Equipment is the most critical line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound based on standard laboratory safety protocols.
| Body Part | Personal Protective Equipment (PPE) | Rationale |
| Hands | Double-gloving with nitrile or other chemical-resistant gloves. | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove. |
| Eyes | Safety glasses with side shields or safety goggles. | Protects eyes from splashes, dust, or aerosols. |
| Face | Face shield (in addition to safety glasses/goggles). | Recommended when there is a significant risk of splashes or aerosol generation, providing a broader area of protection for the face.[4][5] |
| Body | A fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-certified N95 or higher respirator. | Recommended when handling the powder form of the compound or when there is a potential for aerosol generation to prevent inhalation. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures a safe workflow.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The container should be clearly labeled and stored in a designated area for research chemicals.
Preparation and Handling
-
All handling of this compound powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound to prevent cross-contamination.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
Spills and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Emergency Scenario | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. |
| Small Spill (Powder) | Gently cover the spill with absorbent paper towels. Wet the towels with a suitable solvent (e.g., water or ethanol) to dampen the powder and prevent it from becoming airborne. Carefully wipe up the material, working from the outside in. Place all contaminated materials in a sealed container for proper disposal. |
| Large Spill | Evacuate the immediate area and alert others. Prevent the spread of the powder. Follow your institution's emergency spill response procedures. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Unused this compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Scratch out or remove all labels from the empty container before disposal to prevent misuse.
-
Consult Local Regulations: Always follow your institution's and local regulations for hazardous waste disposal.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
By adhering to these guidelines and promoting a culture of safety, research professionals can effectively manage the risks associated with handling this compound and ensure a secure laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
